Tiaprofenic Acid
Description
This compound is a non-steroidal anti-inflammatory drug employed in the treatment of pain, particularly arthritis pain. It belongs to the arylpropionic acid (profen) group of nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.
RN given refers to parent cpd; structure
Properties
IUPAC Name |
2-(5-benzoylthiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHPRPJDBZHYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023665 | |
| Record name | Tiaprofenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiaprofenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
| Record name | Tiaprofenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33005-95-7 | |
| Record name | Tiaprofenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33005-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiaprofenic acid [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033005957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiaprofenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Tiaprofenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiaprofenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TIAPROFENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1T6R34C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tiaprofenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
| Record name | Tiaprofenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiaprofenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tiaprofenic Acid's Mechanism of Action on Cyclooxygenase Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes by phospholipase A2. The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to a variety of biologically active prostanoids, including prostaglandins (B1171923) and thromboxanes.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.
The therapeutic effects of NSAIDs are largely mediated through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of COX-1.
Mechanism of Action of Tiaprofenic Acid
This compound, like other traditional NSAIDs, exerts its pharmacological effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[3][4] This inhibition is achieved through a competitive and reversible binding to the active site of the COX enzymes, thereby preventing arachidonic acid from accessing the catalytic site. This blockade of the COX pathway leads to a significant reduction in the synthesis of prostaglandins, which in turn alleviates the symptoms of inflammation and pain. The reversible nature of its binding means that the duration of its effect is related to its pharmacokinetic half-life.
Quantitative Analysis of COX Inhibition
The potency and selectivity of NSAIDs are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The IC50 represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. The ratio of IC50 (COX-1) / IC50 (COX-2) is often used as a selectivity index. A lower ratio indicates a preference for COX-1 inhibition, while a higher ratio suggests selectivity for COX-2.
While specific IC50 values for this compound are not consistently reported in the reviewed literature, the following table presents data for other common NSAIDs to illustrate the spectrum of COX selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Naproxen | 1.79 | - | - | [5] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |
| Piroxicam | 47 | 25 | 1.9 | [5] |
| Meloxicam | 37 | 6.1 | 6.1 | [5] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
Note: The absence of specific, consistently reported IC50 values for this compound in publicly available literature is a notable limitation. The data presented for other NSAIDs are for comparative and illustrative purposes.
Experimental Protocols
The in vitro determination of COX-1 and COX-2 inhibition by NSAIDs is crucial for characterizing their potency and selectivity. The human whole blood assay is a widely accepted and physiologically relevant method for this purpose.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in response to blood clotting. Platelets, which are abundant in whole blood, exclusively express COX-1.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), an inducer of COX-2 expression in monocytes.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (this compound) and reference NSAIDs (e.g., ibuprofen, celecoxib).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, and microplate reader.
Procedure:
COX-1 Inhibition Assay:
-
Dispense 1 mL aliquots of fresh, heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle (e.g., DMSO) to the blood samples.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates TXA2 production via platelet COX-1.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2 in the serum samples using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX-2 Inhibition Assay:
-
Dispense 1 mL aliquots of fresh, heparinized whole blood into tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Add various concentrations of the test compound or vehicle to the blood samples.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma samples using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Prostaglandin Synthesis Pathway and NSAID Inhibition
Caption: Inhibition of prostaglandin synthesis by this compound.
Experimental Workflow for Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 5. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacological profile of tiaprofenic acid as a propionic acid derivative
Pharmacological Profile of Tiaprofenic Acid: A Propionic Acid Derivative
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This guide provides a comprehensive overview of its pharmacological profile, intended for professionals in research and drug development. This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This action blocks the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.[1][5] Pharmacokinetically, it is rapidly absorbed orally, exhibits high plasma protein binding (approx. 98%), and is minimally metabolized, with the majority excreted unchanged in the urine.[2][6][7] Clinical studies have demonstrated its efficacy in treating rheumatic diseases such as rheumatoid arthritis and osteoarthritis, with a performance comparable to other established NSAIDs.[8][9][10] The most common adverse effects are gastrointestinal in nature, consistent with the safety profile of other non-selective NSAIDs.[3][9] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and key experimental protocols relevant to its study.
Introduction
This compound, a 2-arylpropionic acid derivative, is a well-established NSAID used for the management of pain and inflammation, particularly in the context of rheumatic diseases.[6][8][9] Like other "profens," its therapeutic effects are rooted in its ability to interfere with the arachidonic acid cascade.[1] Unlike some NSAIDs, certain studies suggest this compound may have a neutral or even beneficial effect on joint cartilage, as it does not appear to depress proteoglycan biosynthesis.[3][7][9] This technical guide synthesizes current knowledge on this compound, presenting its pharmacological characteristics, quantitative data, and detailed experimental methodologies to support further research and development.
Mechanism of Action
Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for this compound is the reversible inhibition of the cyclooxygenase (COX) enzymes.[2] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostanoids including prostaglandins, thromboxanes, and prostacyclin.[4][11][12]
-
COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][11]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[11][13]
By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins that mediate inflammation, pain, and fever.[1][2][3] Its non-selective nature is characteristic of many traditional NSAIDs and contributes to both its therapeutic efficacy and its potential for side effects, particularly gastrointestinal irritation due to the inhibition of COX-1's protective functions.[4]
Pharmacological Properties
Pharmacodynamics
This compound demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. Its primary pharmacodynamic effect is the dose-dependent reduction of prostaglandin synthesis. Clinical studies have shown that a daily dose of 600 mg is effective in reducing pain intensity, duration of morning stiffness, and other clinical variables in patients with rheumatoid arthritis and osteoarthritis.[9][10] The efficacy is comparable to that of other NSAIDs, including diclofenac, indomethacin (B1671933), and naproxen (B1676952).[8][14]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.[6][7] It exhibits limited pharmacokinetic stereoselectivity, and there is negligible inversion of the R-enantiomer to the active S-enantiomer.[6][15]
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% (Oral) | [1][16] |
| Time to Peak (Tmax) | 30 - 90 minutes | [2][17] |
| Plasma Protein Binding | ~98% (primarily to albumin) | [2][6][17] |
| Biological Half-life (t½) | 1.5 - 6 hours | [1][6][7][18] |
| Metabolism | Minimal (~10%) hepatic metabolism to inactive metabolites | [1][7][17] |
| Excretion | Primarily renal; ~50% as unchanged drug, <10% as metabolites | [2][7] |
Note: Food can delay the rate of absorption and the time to reach peak plasma concentration but does not significantly affect the overall extent of absorption (AUC).[2][7]
Clinical Profile
Efficacy in Rheumatic Diseases
This compound is indicated for the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis.[7] Multiple clinical trials have established its efficacy, demonstrating that daily doses of 600 mg (typically administered as 300 mg twice daily or 200 mg three times daily) provide significant improvements in pain, joint tenderness, and mobility.[8][10] Comparative studies have shown its therapeutic effect to be similar to that of aspirin (B1665792), diclofenac, ibuprofen, indomethacin, and naproxen in these conditions.[8][14]
Efficacy in Acute Pain
In addition to chronic conditions, this compound is effective in managing acute pain states, such as those arising from musculoskeletal disorders, soft-tissue injuries, and post-operative recovery.[8] Controlled studies have confirmed its superiority over placebo and its equivalence to other analgesics like aspirin and indomethacin for acute pain relief.[8]
Safety and Tolerability Profile
The safety profile of this compound is consistent with that of other non-selective NSAIDs.
Table 2: Summary of Common and Serious Adverse Effects
| Category | Adverse Effects | Reference(s) |
| Common (>1%) | Gastrointestinal: Dyspepsia, nausea, abdominal pain, diarrhea, constipation. CNS: Headache, dizziness, drowsiness. | [2][3][7] |
| Serious (<1%) | Gastrointestinal: Ulceration, bleeding, perforation. Cardiovascular: Increased risk of thrombotic events (myocardial infarction, stroke). Renal: Impaired renal function, tubulointerstitial nephritis. Urinary: Nonbacterial cystitis (noted to be more frequently associated with this compound than other NSAIDs, but still infrequent). Hypersensitivity: Rash, urticaria, bronchospasm. | [2][7][9][19][20] |
Patients with a history of cardiovascular disease, renal impairment, or gastrointestinal ulcers should use this compound with caution.[7][21] The lowest effective dose should be used for the shortest possible duration to minimize risks.[5]
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a reference inhibitor (e.g., celecoxib, indomethacin) in DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[22]
-
Prepare a solution of arachidonic acid in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to appropriate wells.
-
Add serial dilutions of this compound or the reference inhibitor. For control wells (100% activity), add only the DMSO vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.[23]
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Measurement:
-
Immediately monitor the appearance of the oxidized TMPD product by measuring absorbance at 590 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[24]
-
In Vivo Anti-inflammatory Assessment (Carrageenan-induced Paw Edema)
This widely used animal model assesses the acute anti-inflammatory activity of a compound.[25][26]
Methodology:
-
Animals: Use male Wistar rats (150-200g). Acclimatize animals for at least 7 days under standard laboratory conditions.[26]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Control Group (Vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive Control Group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Groups (this compound at various doses, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, indomethacin, or this compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Measurement:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[26]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Pharmacokinetic Analysis in Humans
This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.
Methodology:
-
Subjects: Recruit healthy human volunteers who have provided informed consent. Subjects should be free of significant medical conditions and abstain from other medications.
-
Study Design: Conduct an open-label, single-dose study.
-
Procedure:
-
After an overnight fast, administer a single oral dose of this compound (e.g., 300 mg).[27]
-
Collect serial blood samples into heparinized tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a stereospecific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound enantiomers in plasma.[15][27]
-
The method typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by chromatographic separation and detection (e.g., UV or mass spectrometry).
-
-
Data Analysis:
-
Plot plasma concentration versus time for each subject.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Conclusion
This compound is a potent propionic acid-derived NSAID with a well-defined mechanism of action centered on the non-selective inhibition of COX-1 and COX-2. Its pharmacokinetic profile is favorable, with rapid absorption and elimination primarily as an unchanged drug. Clinically, it has proven efficacy in managing both chronic rheumatic conditions and acute pain, comparable to other drugs in its class. While its safety profile is typical for a traditional NSAID, requiring caution in at-risk populations, it remains a valuable therapeutic option. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and novel anti-inflammatory agents.
References
- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. youtube.com [youtube.com]
- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 5. patient.info [patient.info]
- 6. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term efficacy and tolerance of this compound ('Surgam') in rheumatoid arthritis and osteoarthritis: multi-centre, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. Pharmacokinetics of this compound in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 18. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are the side effects of this compound? [synapse.patsnap.com]
- 20. This compound - Oral [myhealth.alberta.ca]
- 21. Apo-Tiaprofenic Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. ijpras.com [ijpras.com]
- 26. scielo.br [scielo.br]
- 27. Pharmacokinetics of this compound after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaprofenic Acid: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Prostaglandin (B15479496) Synthesis and Cyclooxygenase (COX) Enzymes
Prostaglandins (B1171923) are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase pathway.
The COX pathway is responsible for the production of prostaglandins, prostacyclin, and thromboxanes. The key enzymes in this pathway are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. Two primary isoforms of this enzyme have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, and it is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[3]
Tiaprofenic Acid: Mechanism of Action
This compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[2][3] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This non-selective inhibition of both COX isoforms is a characteristic feature of many traditional NSAIDs.[3] The reduction in prostaglandin synthesis at sites of inflammation leads to a decrease in vasodilation, edema, and pain. The antipyretic effect is mediated by the inhibition of prostaglandin production in the hypothalamus.
While it is established that this compound is a non-selective COX inhibitor, specific IC50 values, which quantify the concentration of the drug required to inhibit 50% of the enzyme's activity, are not available in the public domain literature reviewed for this guide.
Comparative Inhibitory Potency of Common NSAIDs
To provide a context for the inhibitory activity of NSAIDs, the following table summarizes the IC50 values for several commonly used drugs against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |
| Naproxen | ~95% inhibition (therapeutic dose) | ~71.5% inhibition (therapeutic dose) | Preference for COX-1 |
| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |
| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |
| Fenoprofen | 3.4 | 23 | ~0.15 |
| Oxaprozin | 2.2 | 36 | ~0.06 |
Note: Data synthesized from multiple sources for comparative purposes. Specific IC50 values for this compound are not available in the reviewed literature.[4]
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.
Caption: Prostaglandin synthesis pathway and inhibition by this compound.
Experimental Protocols for Determining COX Inhibition
Several in vitro and ex vivo assays can be employed to determine the inhibitory potency and selectivity of compounds like this compound against COX-1 and COX-2. Below are detailed methodologies for two common approaches.
In Vitro Purified Enzyme Inhibition Assay
This assay directly measures the effect of a test compound on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution (to terminate the reaction)
-
Enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for prostaglandin quantification
-
96-well plates
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, heme cofactor, and L-epinephrine.
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.
-
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.
-
Quantification of Prostaglandin Production: Measure the concentration of a specific prostaglandin (e.g., PGE2 or PGF2α) in each well using EIA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro purified enzyme COX inhibition assay.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma protein binding and cellular components.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes
-
Test compound (this compound) dissolved in a suitable solvent
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)
-
Centrifuge
-
Incubator
Procedure:
-
Blood Collection: Obtain fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.
-
Incubation with Inhibitor: Aliquot the whole blood into tubes containing various concentrations of this compound or a vehicle control.
-
COX-1 Activity Measurement (TxB2 production):
-
Allow the blood samples to clot for 1 hour at 37°C. This stimulates platelet aggregation and the production of TxB2, a stable metabolite of the COX-1 product TxA2.
-
Centrifuge the clotted blood to separate the serum.
-
Measure the concentration of TxB2 in the serum using a specific ELISA kit.
-
-
COX-2 Activity Measurement (PGE2 production):
-
To separate aliquots of heparinized whole blood, add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood with the test compound for 24 hours at 37°C.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a well-established NSAID that effectively reduces pain and inflammation through the inhibition of prostaglandin synthesis. Its mechanism of action is centered on the non-selective blockade of both COX-1 and COX-2 enzymes. While the precise inhibitory potency (IC50 values) of this compound against these isoenzymes is not well-documented in publicly available literature, its clinical efficacy is comparable to other traditional NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the future characterization of the COX-inhibitory profile of this compound and other novel anti-inflammatory agents. A deeper understanding of the specific interactions between this compound and the COX enzymes could further inform its clinical application and the development of next-generation anti-inflammatory therapies.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-benzoyl-α-methyl-2-thiopheneacetic acid
This technical guide provides a comprehensive overview of 5-benzoyl-α-methyl-2-thiopheneacetic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Tiaprofenic Acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, detailing the compound's chemical structure and a prominent synthetic pathway.
Chemical Structure
5-benzoyl-α-methyl-2-thiopheneacetic acid is a derivative of thiophene (B33073), characterized by a benzoyl group at the 5-position and an α-methylacetic acid substituent at the 2-position of the thiophene ring.
Molecular Formula: C₁₄H₁₂O₃S[1]
CAS Registry Number: 33005-95-7[1]
Chemical Name: 5-benzoyl-α-methyl-2-thiopheneacetic acid[1]
The presence of a chiral center at the α-carbon of the acetic acid moiety results in two enantiomers.
Synthesis of 5-benzoyl-α-methyl-2-thiopheneacetic acid
A well-documented and industrially relevant synthesis of this compound proceeds via a multi-step pathway starting from 2-bromothiophene. This process involves a Friedel-Crafts acylation followed by reaction with a malonic ester derivative, and subsequent hydrolysis and decarboxylation.[2][3]
Synthesis Pathway Overview
Caption: Synthesis pathway of 5-benzoyl-α-methyl-2-thiopheneacetic acid.
Quantitative Data for Synthesis
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Melting Point (°C) |
| 1 | 5-Benzoyl-2-bromothiophene | 2-Bromothiophene, Benzoyl Chloride | Aluminum Trichloride (B1173362) | Methylene Chloride | 92.7%[2] | >99%[2] | 73-75[2] |
| 3 | 5-benzoyl-α-methyl-2-thiopheneacetic acid | Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | Sodium Hydroxide, Phosphoric Acid | Water, Acetone (B3395972) | - | 99.9%[2][3] | 83-85[4] |
Experimental Protocols
Step 1: Preparation of 5-Benzoyl-2-bromothiophene [2]
-
To a suspension of 3.250 kg of aluminum trichloride in 12 kg of methylene chloride, slowly add 3.420 kg of benzoyl chloride while maintaining the temperature between 10°C and 20°C.
-
Stir the mixture for 10 minutes after the addition is complete.
-
Cool the mixture to between 0°C and 5°C and slowly add 3.600 kg of 2-bromothiophene.
-
Stir the reaction mixture for 1 hour at 15°C.
-
Pour the reaction mixture into a mixture of ice, water, and hydrochloric acid.
-
Separate the organic phase and concentrate it to dryness.
-
Crystallize the residual product from sec-butanol and dry to yield 5.500 kg of 5-benzoyl-2-bromothiophene.
Step 2: Preparation of Sodium Methyl Diethylmalonate and Subsequent Reaction [2]
-
To a suspension of 54 g of sodium hydride (60%) in 600 g of dimethylformamide, slowly add 260 g of methyl diethylmalonate, maintaining the temperature between 10°C and 20°C.
-
Stir the mixture for 2 hours at 20°C to complete the formation of sodium methyl diethylmalonate.
-
In a separate vessel, prepare a solution of 300 g of 5-benzoyl-2-bromothiophene in 600 ml of dimethylformamide.
-
Slowly add the solution of 5-benzoyl-2-bromothiophene to the sodium methyl diethylmalonate suspension, allowing the temperature to rise to 80°C.
-
Maintain the reaction mixture at 80°C for at least 2 hours.
Step 3: Hydrolysis, Decarboxylation, and Purification [2][3]
-
Cool the reaction mixture to 30°C and add 500 g of toluene (B28343) and 1500 g of water.
-
Separate the phases and wash the organic phase with 500 ml of water.
-
Concentrate the organic phase under vacuum.
-
Treat the residue with 1500 g of acetone.
-
Add 50 g of isopropylamine (B41738) to the acetone solution to precipitate the isopropylamine salt of 5-benzoyl-α-methyl-2-thiopheneacetic acid.
-
Filter the salt at 0°C and wash thoroughly with acetone.
-
Dissolve the obtained salt in 1000 g of deionized water and treat with decolorizing carbon.
-
Acidify the solution to a pH of 3 with diluted phosphoric acid to precipitate the pure 5-benzoyl-α-methyl-2-thiopheneacetic acid.
-
Filter the precipitate, wash thoroughly with water, and dry at 50°C to obtain a white product.
An alternative synthetic approach involves the benzoylation of ethyl α-methyl-2-thiopheneacetate, followed by hydrolysis of the resulting ethyl 5-benzoyl-α-methyl-2-thiopheneacetate.[5][6] Another method describes the reaction of the sodium salt of propionitrile (B127096) with 5-benzoyl-2-bromothiophene, followed by hydrolysis. Furthermore, a synthesis starting from thiophene and propionic anhydride (B1165640) has been reported.[7] A novel, five-step synthesis from thiophene has also been described with a reported total yield of 78.4%.[8]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. EP0748802B1 - Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]
- 3. US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]
- 4. This compound | 33005-95-7 [chemicalbook.com]
- 5. Synthesis of this compound -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 6. test-psk.inforang.com [test-psk.inforang.com]
- 7. CN102659754A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The In Vitro Effects of Tiaprofenic Acid on Cartilage and Proteoglycan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID), on cartilage integrity and the biosynthesis of proteoglycans. The following sections detail the quantitative impact of this compound on key cartilage components, comprehensive experimental protocols for relevant assays, and a visual representation of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on proteoglycan and collagen synthesis, as well as its influence on inflammatory mediators.
Table 1: Effect of this compound on Proteoglycan Synthesis in Cartilage Explants and Chondrocytes
| Cell/Tissue Type | This compound Concentration | Effect on Proteoglycan Synthesis | Reference |
| Canine Articular Cartilage Explants | 5 X 10-7 to 10-5 mol/L | No reduction in the rate of proteoglycan synthesis compared to control. | [1] |
| Human Osteoarthritic (OA) Articular Cartilage Explants | 2.6 µg/ml and 26 µg/ml | Did not reduce proteoglycan synthesis. | [2] |
| Cultured Chick Embryo Chondrocytes | Not specified | Did not suppress proteoglycan synthesis. |
Table 2: Effect of this compound on Proteoglycan Catabolism in Cartilage Explants
| Cell/Tissue Type | This compound Concentration | Effect on Proteoglycan Catabolism | Reference |
| Human Osteoarthritic (OA) Articular Cartilage Explants | 26 µg/ml | 38% suppression of proteoglycan catabolism. | [2] |
| Canine Articular Cartilage Explants | 5 X 10-7 to 10-5 mol/L | Reduced the turnover rate of newly synthesised proteoglycans. | [1] |
Table 3: Effect of this compound on Inflammatory Mediators
| Mediator | Cell/Tissue Type | This compound Treatment | Effect | Reference |
| Prostaglandin E2 (PGE2) | Differentiated Human Chondrocytes | Not specified | Potent inhibitor of PGE2 synthesis. | [3] |
| Nitric Oxide (NO) | Serum of patients with knee OA | 300 mg BID for 3 weeks | Significantly reduced serum NO levels compared with placebo. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on cartilage and proteoglycan biosynthesis.
Cartilage Explant Culture
Objective: To maintain viable cartilage tissue in vitro for studying the effects of therapeutic agents.
Materials:
-
Articular cartilage (e.g., from bovine or canine stifle joints)
-
Sterile dissecting instruments (scalpel, forceps)
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Biopsy punch (e.g., 3-4 mm diameter)
-
24-well culture plates
Procedure:
-
Aseptically dissect full-thickness articular cartilage from the femoral condyles or tibial plateau.
-
Using a biopsy punch, create uniform cartilage explants.
-
Wash the explants three times with sterile PBS.
-
Place individual explants into the wells of a 24-well plate containing culture medium.
-
Pre-incubate the explants for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for stabilization.
-
Following pre-incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
Proteoglycan Biosynthesis Assay ([35S]-Sulfate Incorporation)
Objective: To quantify the rate of newly synthesized proteoglycans by measuring the incorporation of radioactive sulfate (B86663).
Materials:
-
Cartilage explants or cultured chondrocytes
-
Culture medium (low sulfate for labeling period)
-
[35S]-Sulfate (e.g., Na235SO4)
-
This compound
-
Papain digestion buffer (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine-HCl, pH 5.53) containing 125 µg/ml papain.
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
After the desired treatment period with this compound, replace the culture medium with a low-sulfate medium.
-
Add [35S]-Sulfate to each well at a final concentration of 5-10 µCi/mL.
-
Incubate for 4-6 hours to allow for incorporation into newly synthesized proteoglycans.
-
Terminate the labeling by removing the medium and washing the explants/cells three times with PBS.
-
Digest the explants/cells in papain digestion buffer overnight at 60°C.
-
Add an aliquot of the digest to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of proteoglycan synthesis.
Nitric Oxide (NO) Measurement (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring its stable end-product, nitrite (B80452), in the culture supernatant.
Materials:
-
Chondrocyte culture supernatant
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect the culture supernatant from chondrocytes treated with this compound and/or inflammatory stimuli (e.g., IL-1β).
-
Pipette 50 µL of each supernatant sample and sodium nitrite standards into a 96-well plate in triplicate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved and a typical experimental workflow.
References
- 1. Effects of this compound and other NSAIDs on proteoglycan metabolism in articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound, sodium salicylate and hydrocortisone on the proteoglycan metabolism of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and acetylsalicylic acid on human articular chondrocytes in 3-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flurbiprofen and this compound on oxidative stress markers in osteoarthritis: A prospective, randomized, open-label, active- and placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics: absorption, distribution, metabolism, and excretion of tiaprofenic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It is primarily utilized for the management of pain and inflammation associated with rheumatic diseases such as rheumatoid arthritis and osteoarthritis.[1][2] Its therapeutic effects are attributed to the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] A thorough understanding of the pharmacokinetic profile of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Absorption
This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][4] The bioavailability of orally administered this compound is approximately 90%.[2][5]
Rate and Extent of Absorption
Peak plasma concentrations (Cmax) are typically reached within 30 to 90 minutes (Tmax) after oral ingestion of a standard formulation.[1][6] The presence of food can delay the rate of absorption, as evidenced by a prolonged Tmax, but does not significantly affect the overall extent of absorption (AUC).[6]
Sustained-release (SR) formulations are available and are designed to prolong the drug's absorption phase, resulting in a delayed Tmax (approximately 4 hours) and a lower Cmax compared to immediate-release tablets.[4][7] However, the bioavailability of SR formulations is comparable to that of conventional preparations.[4][7]
Pharmacokinetic Parameters of Absorption
The following table summarizes key absorption parameters for this compound across different formulations and patient populations.
| Population/Formulation | Dose | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference(s) |
| Healthy Adults (Regular Release) | 300 mg | 1.5 | - | ~90 | [2][5][7] |
| Healthy Adults (Sustained Release) | 300 mg | 4.0 | - | Comparable to regular release | [7] |
| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 1: ~1.67 | Day 1: 21.3 | - | [8] |
| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 8: 2.0 | Day 8: 20.7 | - | [8] |
| Migraine Patients (during attack) | 300 mg | - | 37.8 ± 9.8 | - | [9] |
| Migraine Patients (between attacks) | 300 mg | - | 40.1 ± 13.2 | - | [9] |
| Children (3-11 years) | 3 mg/kg | 2.12 | 8.78 | - | [10] |
| Infants (6-35 months) | 3 mg/kg | 1.73 | 10.55 | - | [11] |
Distribution
Following absorption, this compound is extensively distributed throughout the body. A key characteristic of its distribution is its high affinity for plasma proteins.
Protein Binding
This compound is approximately 98% bound to plasma proteins, primarily albumin.[1][3][6][12] This high degree of protein binding can influence the drug's distribution into tissues and its potential for drug-drug interactions with other highly protein-bound substances.[13]
Volume of Distribution
The apparent volume of distribution (Vd) of this compound is relatively small, which is consistent with its high plasma protein binding. In children, the volume of distribution has been reported to be 0.319 L/kg, a value not significantly different from that in adults.[10] In infants, the Vz/F was found to be 0.23 L/kg.[11]
Synovial Fluid Penetration
As an agent used for arthritic conditions, the penetration of this compound into the synovial fluid is of clinical importance. Studies have shown that substantial concentrations of the drug are achieved in the synovial fluid, which is the proposed site of action for NSAIDs in musculoskeletal disorders.[4][14]
Metabolism
This compound undergoes limited metabolism in the liver.[2][5] The majority of the administered dose is excreted unchanged.
Metabolic Pathways
The primary metabolic pathway for this compound is biotransformation into two main, pharmacologically inactive metabolites.[2] These metabolites, along with the parent drug, can undergo glucuronide conjugation.[4] The metabolites are identified as reduced and oxidized forms of this compound.[15]
Stereoselectivity
This compound is a chiral compound, marketed as a racemic mixture.[4] Unlike many other 2-arylpropionic acid NSAIDs, this compound exhibits negligible R-to-S inversion in humans.[4][7] Pharmacokinetic studies have shown superimposable plasma concentration-time profiles for the R- and S-enantiomers, indicating a lack of stereoselectivity in its disposition.[7][14][16]
Excretion
The primary route of elimination for this compound and its metabolites is via the kidneys.[12][17]
Urinary Excretion
Approximately 50-60% of an administered dose of this compound is excreted in the urine.[1][4][6] A significant portion of the drug is eliminated as unchanged this compound (about 50% of the excreted amount), with less than 10% being excreted as its metabolites.[1][6] In adults, the drug is primarily found in the urine as conjugates, whereas in children, a larger proportion of unconjugated drug is excreted.[4][10]
Elimination Half-Life and Clearance
The elimination half-life (t½) of this compound is relatively short, generally ranging from 1.5 to 2.5 hours in healthy adults for immediate-release formulations.[1][2][3][5] For sustained-release formulations in elderly patients, the mean half-life is approximately 4.4 hours.[12][17]
The apparent plasma clearance in children (0.094 L/h/kg) is significantly higher than in adults.[10]
Pharmacokinetic Parameters of Elimination
The following table provides a summary of key elimination parameters for this compound.
| Population/Formulation | Dose | Half-life (t½) (hours) | Urinary Excretion (% of dose) | Clearance | Reference(s) |
| Healthy Adults (Regular Release) | 300 mg | ~2.0 | ~60% (as conjugates) | - | [4][7] |
| Elderly Arthritic Patients (Sustained Release) | - | ~4.4 | - | - | [12][17] |
| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 1: 2.05; Day 8: 2.25 | - | - | [8] |
| Children (3-11 years) | 3 mg/kg | 2.35 | 33% (48% as conjugates) | 0.094 L/h/kg | [10] |
| Infants (6-35 months) | 3 mg/kg | 1.82 | 32% (60% as conjugates) | 0.09 L/h/kg | [11] |
Special Populations
Elderly Patients
Pharmacokinetic studies in elderly arthritic patients have shown no evidence of drug accumulation with either conventional or sustained-release formulations over extended periods.[8][12][17] The pharmacokinetic parameters in the elderly are generally comparable to those in younger adults, although a slightly longer half-life has been observed with sustained-release preparations.[8][12][17]
Pediatric Patients
The pharmacokinetics of this compound have been studied in children and infants.[10][11] While the volume of distribution and half-life are similar to adults, the apparent plasma clearance is significantly higher in children.[10] Despite these differences, current evidence does not suggest a need for a different dosing regimen in children aged 3-11 years compared to adults.[10]
Renal Impairment
As this compound and its metabolites are primarily eliminated by the kidneys, caution is advised when administering the drug to patients with impaired renal function.[18][19] Accumulation of conjugates may occur in end-stage renal disease.[4] Dose reduction may be necessary in patients with mild to moderate renal impairment, and the drug is contraindicated in severe renal impairment.[6]
Experimental Protocols
The pharmacokinetic data presented in this guide are predominantly derived from studies employing high-performance liquid chromatography (HPLC) for the quantification of this compound and its metabolites in biological matrices such as plasma and urine.[9][10][11][15][16][20]
A Representative Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC): This is the most common analytical technique for determining the concentrations of this compound in biological fluids.[15][20] Reversed-phase HPLC methods have been developed that are rapid, sensitive, and selective, allowing for the direct injection of plasma and urine samples.[15] These methods can quantify concentrations as low as 0.5 µg/mL.[15] More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[21]
Drug Interactions
Potentially clinically significant drug interactions with this compound have been reported. Co-administration with anticoagulants (e.g., warfarin) may increase the risk of bleeding.[1] Probenecid can decrease the metabolism and elimination of this compound.[4][6] Concomitant use with other NSAIDs or high-dose salicylates increases the risk of gastrointestinal adverse effects.[1][6] this compound may also reduce the efficacy of antihypertensive agents and diuretics.[1][6]
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by rapid and extensive absorption, high plasma protein binding, limited metabolism with no significant stereoselectivity, and primary renal excretion. The pharmacokinetic parameters are generally consistent across different adult populations, with no significant accumulation observed with chronic use. However, adjustments in dosing may be necessary for patients with renal impairment. The availability of both immediate and sustained-release formulations allows for flexibility in tailoring treatment regimens to individual patient needs. A comprehensive understanding of these pharmacokinetic properties is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 4. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Human pharmacokinetics of this compound after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of single and multiple doses of this compound in elderly patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in children after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in infants after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 14. Pharmacokinetics of the enantiomers of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. Prescribing in Renal Disease [this compound see NSAIDs] [formulary.drugservice.gov.bb]
- 20. researchgate.net [researchgate.net]
- 21. Determination and validation of this compound in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach » Growing Science [growingscience.com]
The Cellular and Metabolic Landscape of Tiaprofenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis and osteoarthritis. This technical guide provides a comprehensive overview of the current understanding of the cellular locations and metabolic pathways of this compound, with a focus on data-driven insights and experimental methodologies.
Cellular Distribution and Sites of Action
This compound's therapeutic effects are intrinsically linked to its distribution within the body and its localization at the sites of inflammation. The primary cellular locations reported are the cytoplasm and cellular membranes.[1] As an inhibitor of cyclooxygenase (COX) enzymes, its presence in these locations is critical for modulating prostaglandin (B15479496) synthesis.
The synovium is considered a primary site of action for this compound in the treatment of arthritic conditions.[2] Studies have demonstrated that it achieves substantial concentrations in the synovial fluid, the lubricating fluid of the joints that is abundant in inflammatory exudate in arthritic conditions.[2][3][4][5] While it also penetrates cartilage, the concentrations are generally lower than in the synovium.[2]
Metabolic Pathways of this compound
The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and duration of action. The metabolism is characterized by limited phase I reactions and extensive phase II conjugation.
Phase I Metabolism
This compound undergoes minimal metabolism in the liver, with approximately 10% of the drug being converted to two primary, yet structurally unconfirmed, inactive metabolites.[6] Some studies have also reported the presence of reduced and oxidized metabolites in biological fluids, though their specific structures and contribution to the overall metabolic profile are not well-defined.[7]
Phase II Metabolism: Glucuronidation
The predominant metabolic pathway for this compound is glucuronidation, a phase II conjugation reaction.[2][8] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety to the carboxylic acid group of this compound, forming an acyl glucuronide. This conjugation significantly increases the water solubility of the drug, facilitating its renal excretion. Approximately 60% of an administered dose of this compound is eliminated in the urine as glucuronide conjugates.[2] The specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the reviewed literature, although UGT2B7 is known to be involved in the glucuronidation of other NSAIDs.
Photodegradation
This compound is known to be photoreactive. Exposure to ultraviolet (UV) radiation can lead to the degradation of the molecule, with decarboxythis compound identified as a major photoproduct. This property is a consideration in the formulation and storage of the drug.
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize key quantitative data regarding the pharmacokinetics and metabolism of this compound.
| Parameter | Value | References |
| Bioavailability (Oral) | ~90% | [1][6] |
| Plasma Protein Binding | ~98% | |
| Elimination Half-life | 1.5 - 6 hours | [2] |
| Renal Excretion (as conjugates) | ~60% | [2] |
| Biological Matrix | Peak Concentration (Cmax) | Time to Peak Concentration (Tmax) | References |
| Plasma | 28.6 µg/mL | 1 hour | [3] |
| Synovial Fluid | 2.8 µg/mL | 8 hours | [3] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Experimental Protocols
Analysis of this compound and its Metabolites in Biological Fluids by HPLC
This protocol provides a general framework for the analysis of this compound and its metabolites in plasma and urine, based on described methodologies.[7]
1. Sample Preparation:
-
Plasma:
-
To 1 mL of plasma, add an internal standard.
-
Acidify the plasma sample with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Urine:
-
For the analysis of total this compound (free and conjugated), subject the urine sample to alkaline hydrolysis to cleave the glucuronide conjugates.
-
Neutralize the hydrolyzed sample.
-
Proceed with the extraction as described for plasma.
-
For the analysis of free this compound, urine samples can be directly injected after dilution and filtration, or after extraction without the hydrolysis step.
-
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to be in the acidic range.
-
Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance.
-
Flow Rate: A typical flow rate would be in the range of 1.0 - 1.5 mL/min.
3. Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations of this compound and its available metabolite standards.
-
The concentration of the analytes in the samples is determined by comparing their peak areas (or heights) to the calibration curve.
Conclusion and Future Directions
This compound is a well-established NSAID with a pharmacokinetic profile characterized by good oral bioavailability, high plasma protein binding, and elimination primarily through renal excretion of its glucuronide conjugate. Its anti-inflammatory effects are mediated through the inhibition of COX enzymes in key locations such as the synovium.
Despite its long-standing clinical use, there remain gaps in the detailed understanding of its metabolic fate. Specifically, the definitive structures of its phase I metabolites have not been elucidated in the public literature. Furthermore, the specific cytochrome P450 and UGT isoforms responsible for its metabolism have yet to be identified. Future research employing modern analytical techniques such as high-resolution mass spectrometry and in vitro studies with recombinant enzymes would be invaluable in filling these knowledge gaps. A more complete understanding of the metabolic pathways of this compound will further enhance its safe and effective use in clinical practice and provide a more complete dataset for drug development professionals.
References
- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Trans-synovial kinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of prostaglandin E2 concentrations in synovial fluid of patients suffering from rheumatoid arthritis following this compound or indomethacin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synovial fluid and plasma kinetics of repeat dose sustained action this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics of this compound after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Action of Tiaprofenic Acid in Rheumatic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, has been utilized in the management of rheumatic diseases such as rheumatoid arthritis and osteoarthritis.[1] Its therapeutic effects are primarily attributed to its potent anti-inflammatory, analgesic, and antipyretic properties.[2] This technical guide provides a comprehensive overview of the anti-inflammatory action of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Mechanism of Action
The principal anti-inflammatory effect of this compound is achieved through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Inhibition of Cyclooxygenase (COX): this compound non-selectively and reversibly inhibits both COX-1 and COX-2 isoenzymes.[1][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) precursors.[5]
-
COX-1 is a constitutive enzyme involved in the production of prostaglandins (B1171923) that play a role in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]
-
-
Reduction of Prostaglandin Synthesis: By blocking the action of COX enzymes, this compound effectively decreases the synthesis of various prostaglandins (e.g., PGE2, PGI2), which are key mediators of inflammation, pain, and fever.[1][5][7] This reduction in prostaglandins leads to the alleviation of the signs and symptoms associated with rheumatic conditions.[2]
-
Other Potential Mechanisms: While the inhibition of prostaglandin synthesis is the primary mechanism, other actions may contribute to its anti-inflammatory profile. These include the inhibition of chemotaxis, modification of lymphocyte activity, and the inhibition of neutrophil aggregation and activation.[3] Some in vitro studies have also suggested a positive effect on joint cartilage by inhibiting the degradation of proteoglycan aggregates. However, another study indicated that this compound, unlike some other NSAIDs, did not reduce the rate of proteoglycan synthesis in cartilage explants.[8]
Signaling Pathway: Arachidonic Acid Cascade and Prostaglandin Synthesis
The following diagram illustrates the metabolic pathway of arachidonic acid and the point of intervention for this compound.
Caption: Arachidonic acid cascade and this compound's inhibitory action.
Data Presentation: Efficacy in Rheumatic Diseases
Clinical trials have demonstrated the efficacy of this compound in managing symptoms of rheumatoid arthritis and osteoarthritis. The typical dosage is 600 mg per day, administered in two or three divided doses.[9][10]
Table 1: Summary of Clinical Efficacy in Rheumatoid Arthritis
| Study | Design | Duration | Dosage | Key Efficacy Outcomes | Comparator(s) |
| Thompson et al. (1982)[11] | Multi-center, placebo-controlled, crossover trial (n=80) | 1 week | 600 mg/day | Statistically significant improvement over placebo in all efficacy assessments from the first day of treatment. | Placebo |
| Daymond et al. (1979)[12] | Double-blind, controlled study (n=41) | - | 200 mg three times a day | Significant improvement in functional class. No other significant differences in other clinical measures of therapeutic efficacy. | Ibuprofen (B1674241) (400 mg three times a day) |
| Multicentre Trial (1988)[9] | Long-term, open-label trial (n=79 assessed) | 12 months | 600 mg/day | Significant improvement in duration of morning stiffness, joint index, and Lansbury activity index after 6 months. Definite overall improvement in 34.2% of patients. | None |
Table 2: Summary of Clinical Efficacy in Osteoarthritis
| Study | Design | Duration | Dosage | Key Efficacy Outcomes | Comparator(s) |
| Thompson et al. (1982)[11] | Multi-center, placebo-controlled, crossover trial (n=60) | 1 week | 600 mg/day | Statistically significant improvement over placebo in all efficacy assessments from the second day of treatment. | Placebo |
| General Review (Todd & Sorkin, 1988)[10] | Review of multiple controlled studies | - | 600 mg/day | Efficacy comparable to other NSAIDs including aspirin (B1665792), diclofenac, ibuprofen, indomethacin (B1671933), naproxen, piroxicam, and sulindac. Fewer side effects reported than with aspirin and indomethacin in some studies. | Various NSAIDs |
Experimental Protocols
The evaluation of the anti-inflammatory properties of this compound relies on established in vitro and in vivo methodologies.
In Vitro Experimental Protocols
In vitro assays provide a controlled environment for screening and mechanistic studies of anti-inflammatory agents.
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay quantifies the ability of a test compound to inhibit the activity of COX-1 and COX-2 isoforms. The inhibition is typically measured by the reduction in prostaglandin E2 (PGE2) production.[13]
-
Methodology (ELISA-based):
-
Preparation: Solutions of this compound and reference standards (e.g., Ibuprofen, Celecoxib) are prepared in a suitable solvent like DMSO.
-
Reaction Setup: In a 96-well plate, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either COX-1 or COX-2 enzyme are added.
-
Inhibitor Addition: Various concentrations of this compound are added to the wells. A control group without any inhibitor is included.
-
Pre-incubation: The plate is pre-incubated at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by adding an acid solution (e.g., HCl).
-
Quantification: The concentration of PGE2 produced is quantified using a competitive ELISA kit. The absorbance is read using a microplate reader.
-
Analysis: The IC50 value (the concentration of the drug that causes 50% inhibition) is calculated to determine the inhibitory potency against each COX isoform.
-
Caption: Experimental workflow for a COX inhibition assay.
B. Protein Denaturation Assay
-
Principle: Inflammation can lead to the denaturation of tissue proteins. This assay assesses the ability of a drug to prevent heat-induced protein denaturation, using proteins like bovine serum albumin or egg albumin.[14][15]
-
Methodology:
-
A reaction mixture containing the test drug and a protein solution is prepared.
-
The mixture is heated to induce denaturation.
-
The turbidity of the solution is measured spectrophotometrically.
-
The percentage inhibition of denaturation is calculated by comparing the results with a control group.
-
In Vivo Experimental Protocols
In vivo models are crucial for evaluating the efficacy of anti-inflammatory drugs in a complex biological system.
A. Animal Models of Rheumatoid Arthritis
-
Collagen-Induced Arthritis (CIA): This is a widely used model in rodents that mimics many aspects of human rheumatoid arthritis.[16][17] Arthritis is induced by immunizing susceptible strains of mice or rats with type II collagen emulsified in Freund's adjuvant.[16]
-
Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of Freund's complete adjuvant and is characterized by chronic, progressive polyarthritis.[16]
-
Evaluation Parameters: In these models, the efficacy of this compound would be assessed by monitoring:
Caption: General workflow for in vivo evaluation of anti-inflammatory drugs.
Conclusion
This compound is an established NSAID that exerts its anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Clinical data supports its efficacy in alleviating the symptoms of rheumatoid arthritis and osteoarthritis, with a therapeutic profile comparable to other commonly used NSAIDs.[10] Understanding its mechanism, supported by robust in vitro and in vivo experimental evaluation, is crucial for its appropriate application in research and drug development for rheumatic diseases. While generally well-tolerated, its potential for gastrointestinal and urinary tract side effects necessitates careful consideration in clinical use.[1][20]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 3. emedz.net [emedz.net]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. The effect of this compound and indomethacin on in vitro prostaglandin synthesis by rat, rabbit and human stomach tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and other NSAIDs on proteoglycan metabolism in articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerance of this compound during long term administration to rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-term efficacy and tolerance of this compound ('Surgam') in rheumatoid arthritis and osteoarthritis: multi-centre, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A controlled trial of this compound versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 17. Animal models of rheumatoid arthritis and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Celecoxib on Markers of Vascular Inflammation | Clinical Research Trial Listing [centerwatch.com]
- 19. Non-steroidal anti-inflammatory drugs and biomarkers: A new paradigm in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of Tiaprofenic Acid in Musculoskeletal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has been a therapeutic option for musculoskeletal disorders, including osteoarthritis and rheumatoid arthritis, for several decades. Its clinical efficacy is primarily attributed to its potent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This technical guide provides an in-depth analysis of the therapeutic applications of this compound, focusing on its mechanism of action, clinical trial data, and relevant experimental protocols. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of musculoskeletal disorders.[1]
The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway.
Clinical Efficacy in Musculoskeletal Disorders
Numerous clinical trials have evaluated the efficacy and safety of this compound in the management of osteoarthritis and rheumatoid arthritis. These studies have consistently demonstrated that this compound is an effective analgesic and anti-inflammatory agent, with a tolerability profile comparable to other NSAIDs.
Osteoarthritis
Clinical studies in patients with osteoarthritis have shown that this compound provides significant relief from pain and improves joint function.
| Study | Comparator | Dosage | Number of Patients | Key Findings | Withdrawal Rate |
| Multi-centre study in general practice[2] | Ibuprofen (B1674241), Indomethacin (B1671933), Naproxen, Piroxicam, Benoxaprofen | This compound: Not specified; Comparators: Not specified | 483 (Osteoarthritis) | This compound was at least as effective as the comparator drugs. Higher incidence of side-effects with indomethacin. | 5.2% (Overall in Osteoarthritis trial) |
| Meurice, 1983[3] | Indomethacin | This compound: 600 mg/day; Indomethacin: 100 mg/day | 60 | This compound was at least as effective as indomethacin, and significantly better in improving pain scores in osteoarthritis of the knee. Fewer gastro-intestinal side-effects with this compound. | One patient in the indomethacin group withdrew due to gastric intolerance. |
| Double-blind study vs. piroxicam[4] | Piroxicam | This compound: 900 mg/day; Piroxicam: 40 mg/day | 80 | Both drugs showed significant improvement in symptoms from day 7. No significant differences between the two groups for assessed parameters. Physician's overall assessment favored this compound. | Not specified. |
| Double-blind study vs. ibuprofen[5] | Ibuprofen | This compound: 600 mg/day; Ibuprofen: 1200 mg/day | 60 | The therapeutic effect was equal for both substances. | 2 patients in each group withdrew due to side effects. |
Rheumatoid Arthritis
In patients with rheumatoid arthritis, this compound has been shown to reduce joint pain, swelling, and morning stiffness.
| Study | Comparator | Dosage | Number of Patients | Key Findings | Withdrawal Rate |
| Multi-centre study in general practice[2] | Ibuprofen, Indomethacin, Naproxen, Piroxicam, Benoxaprofen | This compound: Not specified; Comparators: Not specified | 373 (Rheumatoid Arthritis) | This compound was at least as effective as the other drugs. Similar incidence of side-effects across groups. | 4.6% (Overall in Rheumatoid Arthritis trial) |
| Placebo-controlled trial[6] | Placebo | 600 mg/day | 80 | This compound was significantly more effective than placebo from the first day of treatment. | 2 patients on placebo withdrew due to possible side-effects. |
Experimental Protocols
In Vitro Anti-inflammatory Assay: COX Inhibition
A generalized protocol to assess the in vitro COX inhibitory activity of this compound.
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are prepared in a suitable buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme preparations are pre-incubated with the various concentrations of this compound or vehicle control in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Model of Musculoskeletal Pain and Inflammation
A generalized protocol for evaluating the analgesic and anti-inflammatory effects of this compound in a rodent model.
Methodology:
-
Animal Model: A suitable animal model of inflammatory pain is induced, for example, by injecting an inflammatory agent (e.g., carrageenan or Complete Freund's Adjuvant) into the paw of a rat or mouse.
-
Drug Administration: this compound or a vehicle control is administered orally or via another appropriate route at various doses and at specific time points relative to the induction of inflammation.
-
Assessment of Analgesia: Pain responses are measured at different time points using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Assessment of Inflammation: The degree of inflammation is quantified by measuring paw volume (plethysmometry) or tissue swelling.
-
Data Analysis: The effects of this compound on pain thresholds and inflammation are compared to the vehicle control group to determine its efficacy.
Effects on Cartilage Metabolism
In addition to its primary anti-inflammatory effects, in vitro studies have investigated the impact of this compound on cartilage health, a critical consideration for long-term use in osteoarthritis.
| Study | Model | Key Findings |
| Pelletier et al., 1989[7] | Human osteoarthritic cartilage explants | This compound (at 2.6 and 26 µg/mL) suppressed proteoglycan catabolism by 38%, an effect similar to a high concentration of hydrocortisone (B1673445). Unlike sodium salicylate (B1505791) and hydrocortisone, it did not reduce proteoglycan synthesis. |
| Bassleer et al., 1992[6] | Differentiated human chondrocytes in clusters | This compound did not affect DNA or proteoglycan synthesis. It was a potent inhibitor of prostaglandin E2 (PGE2) synthesis, more so than aspirin. |
| Howell et al., 1991[5] | Pond-Nuki canine model of osteoarthritis | Oral administration of this compound (15 mg/kg) provided significant chondroprotection, manifested by a reduction in the degradation of proteoglycan aggregates and retention of hyaluronate content. |
The potential chondroprotective effects of this compound may be linked to its ability to inhibit degradative enzymes and maintain the synthesis of essential matrix components.
Conclusion
This compound remains a relevant therapeutic option for the management of musculoskeletal disorders, offering effective pain relief and anti-inflammatory action. Its primary mechanism of action through COX inhibition is well-established. Furthermore, preclinical evidence suggests potential chondroprotective properties, which warrants further investigation. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing key quantitative data and outlining relevant experimental approaches to further explore the therapeutic potential of this compound. Future research could focus on elucidating its effects on other inflammatory signaling pathways and conducting long-term clinical trials to definitively establish its impact on cartilage health in patients with osteoarthritis.
References
- 1. A controlled trial of this compound versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (surgam) in the treatment of osteoarthritis of the knee and hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the concentration and metabolism of proteoglycans in normal and degenerating canine articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Treatment of osteoarthritis with this compound: biochemical and histological protection against cartilage breakdown in the Pond-Nuki canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and acetylsalicylic acid on human articular chondrocytes in 3-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of this compound, sodium salicylate and hydrocortisone on the proteoglycan metabolism of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-MS/MS Quantification of Tiaprofenic Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive, specific, and rapid HPLC-MS/MS method for the determination of this compound in human plasma, developed in accordance with ICH M10 guidelines.[1][2][3]
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve high selectivity and sensitivity. The procedure involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase column and quantification using electrospray ionization in negative ion mode with Multiple Reaction Monitoring (MRM). Ibuprofen (B1674241) is used as an internal standard (IS) to ensure accuracy and precision.[1]
Materials and Reagents
-
This compound reference standard
-
Ibuprofen (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ibuprofen in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Dilute the ibuprofen stock solution with methanol to achieve a final concentration of 5 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate this compound working solutions to obtain final concentrations ranging from 100 ng/mL to 50,000 ng/mL.[2] A typical calibration curve may include concentrations of 100, 500, 1000, 5000, 10000, 12500, 25000, and 50000 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 100 ng/mL
-
Low QC (LQC): 200 ng/mL
-
Medium QC (MQC): 20,000 ng/mL
-
High QC (HQC): 40,000 ng/mL[2]
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the ibuprofen internal standard working solution (5 µg/mL).[2]
-
Add 1000 µL of acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.[1]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase (2mM ammonium formate with 0.1% formic acid).[2]
-
Vortex briefly and transfer to an autosampler vial for injection.
HPLC-MS/MS Instrumental Conditions
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | 2mM Ammonium formate with 0.1% formic acid in water:Acetonitrile (v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[1][2] |
| Column Temperature | 40°C[1] |
| Run Time | Approximately 10 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6420 triple quadrupole or equivalent[2] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 259.0 | 215.0 | 18[2] |
| Ibuprofen (IS) | 205.1 | 161.1 | 10[1][2] |
Data Presentation
Table 1: Retention Times
| Compound | Retention Time (minutes) |
| This compound | ~4.87[1][2] |
| Ibuprofen (IS) | ~7.12[1][2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 100 - 50,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[1] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[1] |
| Matrix Effect | Ratios between 85% and 115% indicate no significant matrix effect.[1] |
| Extraction Recovery | Consistent and reproducible across the concentration range. |
| Selectivity & Specificity | No significant interference from endogenous plasma components was observed at the retention times of this compound and the IS.[1] The method is highly specific for the target analytes.[1] |
Visualizations
Caption: Workflow for quantifying this compound in plasma.
Caption: Logical relationship of HPLC-MS/MS system components.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Tiaprofenic Acid and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, utilized for its analgesic, anti-inflammatory, and antipyretic properties, particularly in the treatment of arthritic pain.[1][2][3] It primarily acts by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the synthesis of prostaglandins.[1][2] Pharmacokinetic studies are crucial for determining the safety and efficacy of this compound, necessitating robust analytical methods for its quantification in biological matrices. This compound is sparingly metabolized in the liver (approximately 10%) to generally inactive metabolites, including reduced and oxidized forms.[4][5][6] The primary route of elimination is through the urine, with a significant portion excreted as glucuronide conjugates.
This document provides detailed protocols and methodologies for the quantitative analysis of this compound and its key metabolites in biological fluids like plasma and urine using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Various sample preparation techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are discussed.[7][8]
Metabolic Pathway of this compound
This compound undergoes limited metabolism, primarily resulting in oxidized and reduced metabolites, which are subsequently conjugated with glucuronic acid for excretion.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize typical parameters for the HPLC analysis of this compound. These values are representative and may require optimization based on specific instrumentation and laboratory conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 1% Acetic Acid (40:60, v/v) with 0.05 M Sodium Octyl Sulphate, pH adjusted to 4.5[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[9] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Quantification Limit | 0.5 µg/mL in plasma and urine[5] |
Table 2: Sample Preparation Methodologies
| Method | Matrix | General Procedure |
| Protein Precipitation | Plasma, Whole Blood | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to precipitate proteins, followed by centrifugation. |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., dichloromethane) after pH adjustment. |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. The analyte is then eluted with a small volume of organic solvent. |
| Direct Injection | Plasma, Urine | Direct injection of the sample, often after a hydrolysis step (e.g., alkaline hydrolysis) to cleave conjugates and measure total drug/metabolite concentration.[5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
Aliquot Sample: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard (IS).
-
Precipitate Proteins: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube.
-
Evaporate (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Inject: Vortex briefly and inject a portion (e.g., 20 µL) into the HPLC system.
Protocol 2: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (see Table 1) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in the appropriate blank matrix (e.g., drug-free plasma) covering the expected concentration range.
-
Sample Injection: Inject the prepared standards, quality control (QC) samples, and unknown samples onto the column.
-
Data Acquisition: Acquire the chromatograms and record the peak areas for this compound, its metabolites, and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 3: Analysis of Conjugated Metabolites
-
Aliquot Sample: Pipette 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
-
Alkaline Hydrolysis: Add 50 µL of 1 M Sodium Hydroxide (NaOH).
-
Incubate: Vortex and incubate the mixture at 60°C for 30 minutes to hydrolyze the glucuronide conjugates.
-
Neutralize: Cool the sample to room temperature and neutralize by adding 50 µL of 1 M Hydrochloric Acid (HCl).
-
Proceed with Extraction: Proceed with one of the sample preparation methods described above (e.g., Protein Precipitation, LLE, or SPE) to extract the now unconjugated this compound and its metabolites.
-
Analyze: Analyze the processed sample by HPLC as described in Protocol 2. The result will represent the "total" concentration (conjugated + unconjugated) of each analyte.
Experimental Workflow Visualization
The overall process from sample collection to final data analysis is outlined below.
References
- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Protocol for the Industrial Synthesis of Tiaprofenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial synthesis of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). The document details the primary synthetic routes, experimental protocols, and quality control procedures.
Introduction
This compound, chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid, is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is primarily used in the management of rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.[1] The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[1][2][3] This document outlines established industrial-scale synthesis protocols for this compound, starting from readily available materials.
Mechanism of Action: COX Inhibition Pathway
This compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
Industrial Synthesis Routes
Several synthetic routes for this compound have been developed for industrial production. The most common approaches start with thiophene (B33073) and proceed through various intermediates. Below are summaries of two prominent methods.
Route 1: Synthesis via 2-Thiophene Benzophenone
This route involves the Friedel-Crafts benzoylation of thiophene, followed by reaction with diethyl methylmalonate and subsequent hydrolysis and decarboxylation.
Route 2: Synthesis via 2-Propionylthiophene
This alternative route begins with the acylation of thiophene with propionic anhydride, followed by a series of transformations including bromination, ketal protection, rearrangement, and a final Friedel-Crafts reaction.[4]
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the key steps in the synthesis of this compound.
Table 1: Synthesis via 2-Thiophene Benzophenone (Route 1)
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Benzoylation | Thiophene, Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Carbon disulfide, Benzene, etc. | Reflux | 3.5 | 87.3 |
| 2. Malonate Reaction | 2-Thiophene Benzophenone, Diethyl methylmalonate | Mn(OAc)₃, NaOAc | Acetic Acid | 80 | 16 | 86.1 |
| 3. Hydrolysis & Decarboxylation | Diethyl 5-benzoyl-α-methyl-2-thiophene malonate | 10-15% NaOH or KOH, then HCl | Ethanol (B145695)/Water or Benzene/Water | 50-Reflux | 18-24 | 84-89 |
Data compiled from multiple sources.[5]
Table 2: Synthesis via 2-Propionylthiophene (Route 2)
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Acylation | Thiophene, Propionic anhydride | Phosphoric acid, P₂O₅ | None | 95-100 | 6-8 | 96.8 |
| 2. Bromination | 2-Propionylthiophene, Bromine | Anhydrous AlCl₃ | Diethyl ether | 0 | - | High |
| 3. Ketalization | α-Bromo-2-propionylthiophene, Ethylene glycol | p-Toluenesulfonic acid | Toluene | 140 | 12 | 99.3 |
| 4. Rearrangement & Final Steps | Bromo-ketal product | Cuprous oxide, then Benzoyl Chloride, followed by hydrolysis | - | - | - | High |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Synthesis of 2-Thiophene Benzophenone (Route 1, Step 1)
-
To a stirred solution of thiophene in an appropriate solvent (e.g., carbon disulfide), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions, maintaining the temperature below 10°C.
-
Slowly add benzoyl chloride to the mixture, keeping the temperature controlled.
-
After the addition is complete, heat the mixture to reflux for approximately 3.5 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Saponification, Acidification, and Decarboxylation (Route 1, Step 3)
-
Dissolve the diethyl 5-benzoyl-α-methyl-2-thiophene malonate intermediate in a suitable solvent such as ethanol or benzene.
-
Add an aqueous solution of sodium hydroxide (B78521) (10-15%) or potassium hydroxide (15%).
-
Heat the mixture to reflux for 18-24 hours with vigorous stirring.
-
After cooling, carefully acidify the reaction mixture to a pH of 2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to approximately 50°C for 30 minutes to facilitate decarboxylation.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or benzene).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene).
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for quantifying any process-related impurities.
HPLC Analysis Workflow
Protocol: Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at an appropriate wavelength.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Calculate the purity of the sample by comparing the peak area of the this compound in the sample to that of the standard. Identify and quantify any impurities based on their relative retention times and peak areas.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 5. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]
- 6. CN102659754A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Tiaprofenic Acid as a Reference Standard in NSAID Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tiaprofenic acid as a reference standard in Non-Steroidal Anti-Inflammatory Drug (NSAID) research. This document outlines the physicochemical properties, mechanism of action, and comparative efficacy of this compound. Detailed protocols for its analysis and for conducting key in vitro and in vivo anti-inflammatory assays are also provided.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug belonging to the arylpropionic acid class.[1] Its established use in the treatment of pain and inflammation, particularly in rheumatic diseases, makes it a suitable reference compound for the comparative evaluation of new NSAID candidates.[2][3] Like other drugs in its class, this compound exhibits analgesic, antipyretic, and anti-inflammatory properties.[4]
Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | 2-(5-benzoylthiophen-2-yl)propanoic acid |
| Molecular Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
| CAS Number | 33005-95-7 |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, soluble in acetone (B3395972) and ethanol |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] this compound is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[5] Some studies suggest that its inhibitory effect on prostaglandin (B15479496) synthesis is more potent than that of diclofenac (B195802) and indomethacin (B1671933).[6]
The inhibition of the COX pathway is a hallmark of NSAID activity. The workflow for prostaglandin synthesis and its inhibition by NSAIDs is illustrated below.
Figure 1: NSAID Mechanism of Action via COX Inhibition.
Quantitative Data for Comparative Analysis
Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the potency of NSAIDs. While specific IC₅₀ values for this compound against COX-1 and COX-2 could not be definitively identified in the reviewed literature, the following table provides a comparative context with other commonly used NSAIDs.
Table 1: Comparative COX Inhibition of Common NSAIDs
| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Naproxen | 8.72 | 5.15 | 1.69 |
| Celecoxib | 82 | 6.8 | 12 |
| This compound | Not Found | Not Found | Not Found |
Data compiled from various sources.[2][7] Note: Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of a reference standard is essential for designing and interpreting both in vitro and in vivo studies.
Table 2: Pharmacokinetic Properties of this compound [4][8]
| Parameter | Value |
| Bioavailability | ~90% (oral) |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |
| Plasma Half-life (t½) | Approximately 2 hours |
| Protein Binding | >98% |
| Metabolism | Sparingly metabolized in the liver to two inactive metabolites |
| Excretion | Primarily renal, with 50-80% excreted unchanged in urine |
Comparative Clinical Efficacy
This compound has demonstrated comparable efficacy to other NSAIDs in clinical trials for the management of rheumatoid arthritis and osteoarthritis.[1][3][9][10]
Table 3: Summary of Comparative Clinical Trial Outcomes
| Condition | Comparator | Dosage | Key Findings |
| Rheumatoid Arthritis | Ibuprofen | This compound: 600 mg/dayIbuprofen: 1200 mg/day | This compound was at least as effective as ibuprofen.[1] |
| Osteoarthritis | Indomethacin | This compound: 600 mg/dayIndomethacin: 75 mg/day | This compound showed similar efficacy to indomethacin with a trend towards fewer patient withdrawals due to adverse events.[3][5] |
| Rheumatoid Arthritis | Naproxen | This compound: 600 mg/dayNaproxen: 500 mg/day | Both drugs were found to be equally effective and well-tolerated. |
| Osteoarthritis | Piroxicam | This compound: 600 mg/dayPiroxicam: 20 mg/day | This compound demonstrated comparable efficacy to piroxicam.[9] |
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound in bulk drug or pharmaceutical formulations.
Figure 2: Workflow for HPLC Analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: For a tablet formulation, accurately weigh and crush a tablet. Transfer the powder to a volumetric flask and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Dilute to the final volume with the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time. Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
Figure 3: Workflow for Protein Denaturation Inhibition Assay.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.4
-
This compound (Reference Standard)
-
Test compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, prepare the following reaction mixtures (total volume of 5 mL each):
-
Control: 0.2 mL of egg albumin (or 1% BSA solution) and 2.8 mL of PBS.
-
Reference Standard: 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound.
-
Test Sample: 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
-
-
Incubation: Incubate all the test tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.
Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
This compound (Reference Standard)
-
Test compound
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into three groups: control (vehicle), reference standard (this compound), and test compound.
-
Dosing: Administer the vehicle, this compound (e.g., 20 mg/kg, p.o.), or the test compound orally to the respective groups.
-
Paw Edema Induction: After 1 hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
Dissolution Testing
Dissolution testing is crucial for quality control and to predict the in vivo performance of solid dosage forms. The following is a general procedure based on the USP General Chapter <711> Dissolution.[8]
Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of a suitable buffer, such as phosphate buffer (pH 7.2).
-
Rotation Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
Procedure:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet of this compound into each vessel.
-
Start the apparatus and withdraw samples at specified time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as the HPLC method described in section 4.1.
-
Calculate the percentage of drug dissolved at each time point.
Conclusion
This compound serves as a valuable non-selective NSAID reference standard for the preclinical and pharmaceutical development of new anti-inflammatory agents. Its well-documented efficacy and established use in clinical practice provide a solid benchmark for comparison. The protocols provided in these application notes offer a framework for the consistent and reliable evaluation of this compound and novel NSAID candidates. Researchers should, however, always validate these methods within their own laboratories to ensure accuracy and reproducibility.
References
- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. [Pharmacological and clinical profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 5. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 6. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]
- 7. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound and indomethacin on in vitro prostaglandin synthesis by rat, rabbit and human stomach tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of inhibitor time-dependency on selectivity towards cyclooxygenase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiaprofenic Acid in Clinical Trials for Chronic Back Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] While this compound is established in the treatment of rheumatic diseases such as rheumatoid arthritis and osteoarthritis[2][3], its application in the specific management of chronic back pain is an area of ongoing investigation. This document provides an overview of its potential use in this indication, including available clinical trial data, hypothetical experimental protocols based on current research, and relevant signaling pathways.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its analgesic and anti-inflammatory effects by blocking the cyclooxygenase (COX) pathway. This pathway is crucial for the conversion of arachidonic acid into prostaglandins, which are involved in sensitizing peripheral nociceptors and mediating inflammation.
Clinical Trial Data
Ongoing Phase III Clinical Trial Overview (Hypothetical Data Based on Protocol)
| Parameter | Description |
| Study Drug | This compound (as part of a combination therapy)[4] |
| Condition | Chronic back pain[4] |
| Study Phase | Phase III[4] |
| Primary Objective | To evaluate the efficacy of a combination therapy including this compound in reducing pain intensity.[4] |
| Key Inclusion Criteria | Adults (≥18 years) with a diagnosis of chronic back pain for at least 3 months, and moderate to severe pain intensity (e.g., >5 on a 0-10 Numeric Rating Scale).[4] |
| Dosage | Maximum daily dose of 600 mg, typically administered in divided doses.[4] |
| Primary Endpoint | Change in pain intensity from baseline to a specified time point (e.g., 12 weeks) as measured by a validated pain scale.[4] |
| Secondary Endpoints | Improvements in disability, quality of life, and patient-reported global impression of change.[4] |
Efficacy in Related Musculoskeletal Conditions
Clinical studies in other chronic pain conditions, such as rheumatoid arthritis and osteoarthritis, have demonstrated that this compound (at a daily dose of 600 mg) is comparable in efficacy to other established NSAIDs like ibuprofen, indomethacin, and naproxen.[1]
| Condition | Comparator | Outcome |
| Rheumatoid Arthritis | Ibuprofen, Indomethacin, Naproxen, Piroxicam | Comparable efficacy in reducing pain and inflammation.[1] |
| Osteoarthritis | Ibuprofen, Indomethacin, Naproxen, Piroxicam | At least as effective as comparator drugs in managing symptoms.[1] |
Experimental Protocols
The following is a representative, detailed protocol for a Phase II/III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound for chronic low back pain. This protocol is based on established methodologies for NSAID trials in this indication.
Study Title
A Phase II/III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of the Efficacy and Safety of this compound in Subjects with Chronic Low Back Pain.
Objectives
-
Primary Objective: To assess the efficacy of this compound 300 mg twice daily compared to placebo in reducing the intensity of chronic low back pain over a 12-week treatment period.
-
Secondary Objectives:
-
To evaluate the effect of this compound on back pain-related functional disability.
-
To assess the overall improvement in health-related quality of life.
-
To evaluate the safety and tolerability of this compound.
-
Study Design
This will be a randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.
Subject Selection
Inclusion Criteria:
-
Male or female subjects aged 18 to 65 years.
-
A diagnosis of non-specific chronic low back pain for a duration of at least 3 months.
-
An average back pain intensity score of ≥ 5 on an 11-point (0-10) Numeric Rating Scale (NRS) at screening and baseline.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to this compound or any other NSAID.
-
History of gastrointestinal ulceration or bleeding.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Use of other NSAIDs, corticosteroids, or opioid analgesics within a specified washout period.
-
Pregnant or breastfeeding women.
Study Procedures
-
Screening Period (up to 2 weeks): Informed consent, medical history, physical examination, and baseline pain assessment.
-
Treatment Period (12 weeks): Subjects will take the assigned study medication (this compound 300 mg or placebo) twice daily.
-
Follow-up Visits: Scheduled at weeks 4, 8, and 12 for efficacy and safety assessments.
Efficacy and Safety Assessments
| Assessment | Schedule |
| Pain Intensity (NRS) | Daily electronic diary, and at each study visit |
| Roland-Morris Disability Questionnaire | Baseline, Week 4, Week 8, Week 12 |
| Patient Global Impression of Change | Week 4, Week 8, Week 12 |
| Adverse Event Monitoring | At each study visit |
| Vital Signs and Physical Examination | At each study visit |
| Laboratory Safety Tests (CBC, Chemistry) | Screening and Week 12 |
Statistical Analysis
The primary efficacy analysis will be the change from baseline in the weekly average NRS pain score at Week 12, analyzed using a mixed-effects model for repeated measures (MMRM). Secondary endpoints will be analyzed using appropriate statistical methods. The safety analysis will include all subjects who received at least one dose of the study medication.
Conclusion
This compound represents a potential therapeutic option for the management of chronic back pain, leveraging its established anti-inflammatory and analgesic properties. While direct clinical trial evidence for this specific indication is still emerging, its demonstrated efficacy in other chronic musculoskeletal pain conditions provides a strong rationale for further investigation. The provided protocol outlines a robust framework for a clinical trial designed to definitively assess the efficacy and safety of this compound in this patient population. Future research, including the results of the ongoing Phase III trial, will be crucial in defining its role in the clinical management of chronic back pain.
References
- 1. A multi-centre study of this compound ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Application of Tiaprofenic Acid in Veterinary Medicine for Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3] This document provides detailed application notes and protocols for the use of this compound in veterinary medicine, with a focus on its application for managing pain and inflammation in various animal species. The information is compiled from a review of preclinical and clinical studies.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This non-selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. The reduction in prostaglandin levels alleviates pain and reduces inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species. It is generally characterized by rapid absorption after oral administration.[4] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Dog | Horse | Rat | Rabbit | Mouse |
| Bioavailability (%) | - | - | - | - | - |
| Time to Peak Plasma Concentration (Tmax) | - | 1.0 ± 0.4 h (oral) | - | - | - |
| Peak Plasma Concentration (Cmax) | - | 6.0 ± 3.3 µg/mL (oral) | - | - | - |
| Elimination Half-life (t½) | - | - | - | - | - |
| Protein Binding (%) | - | 66 ± 3 | - | - | - |
| Route of Elimination | Urine | Urine | - | - | - |
Data for horses was obtained following a 1g oral dose.[5] Further research is needed to establish a complete pharmacokinetic profile in all species.
Application in Canine Species: Osteoarthritis
This compound has shown efficacy in the management of pain and inflammation associated with osteoarthritis in dogs.
Efficacy Data
| Study | Model | Dosage | Key Findings |
| Howell et al. (1991) | Pond-Nuki model (surgically induced osteoarthritis) | 15 mg/kg body weight, orally | Significant chondroprotective action, manifested by a reduction of fast-sedimenting proteoglycan aggregates and retention of hyaluronate content. |
| Martel-Pelletier et al. (1991) | Experimental osteoarthritis | 5 mg/kg/day, orally | Prophylactic treatment prevented the progression of osteoarthritic lesions. A significant decrease in the size of tibial plateau lesions was observed compared to untreated dogs.[6] |
Experimental Protocol: Induction and Assessment of Osteoarthritis in a Canine Model (Modified Pond-Nuki Model)
This protocol describes a common method for inducing osteoarthritis in dogs for the evaluation of anti-inflammatory and chondroprotective agents like this compound.
1. Animal Selection and Acclimatization:
-
Select healthy, skeletally mature dogs (e.g., Beagles) with no pre-existing orthopedic conditions.
-
House the animals in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Allow for an acclimatization period of at least two weeks before the start of the study.
2. Baseline Assessment:
-
Perform a thorough orthopedic examination, including lameness scoring (e.g., visual analog scale, force plate analysis).
-
Obtain radiographic images of the stifle joints to confirm normal joint architecture.
3. Surgical Procedure (Anterior Cruciate Ligament Transection):
-
Administer pre-operative analgesics and induce general anesthesia.
-
Aseptically prepare the surgical site over the stifle joint.
-
Perform a medial or lateral parapatellar arthrotomy to expose the intra-articular structures.
-
Identify and transect the anterior cruciate ligament using a scalpel blade or surgical scissors.[7][8]
-
Close the joint capsule and subcutaneous tissues in layers.
-
Close the skin with sutures or staples.
4. Post-Operative Care:
-
Provide appropriate post-operative analgesia for a minimum of 72 hours.
-
Monitor the animals closely for signs of pain, infection, or other complications.[9][10]
-
Restrict activity to leash walks for a period of 4-6 weeks to allow for initial healing.[6]
5. Treatment Administration:
-
Randomly assign animals to treatment groups (e.g., this compound at various doses, placebo control).
-
Administer the assigned treatment orally at the specified dosage and frequency for the duration of the study.
6. Efficacy Assessment:
-
Perform regular orthopedic examinations and lameness scoring at pre-determined intervals (e.g., weekly or bi-weekly).
-
Radiographs can be taken at various time points to monitor the progression of osteoarthritic changes.
7. Endpoint Analysis:
-
At the end of the study period (e.g., 12 weeks), humanely euthanize the animals.
-
Harvest the stifle joints and collect articular cartilage and synovial fluid for analysis.
-
Conduct histopathological evaluation of the cartilage to assess the severity of osteoarthritic lesions.
-
Perform biochemical analysis of cartilage for proteoglycan and collagen content.
Application in Other Species
Equine
Limited data is available on the clinical use of this compound in horses for pain and inflammation. A single study has reported on its pharmacokinetics following a 1g oral and intramuscular administration.[5] Further research is required to establish safe and effective dosage regimens for analgesic and anti-inflammatory purposes in this species.
Feline
There is a lack of published studies on the use of this compound in cats. Due to the unique metabolism of NSAIDs in felines and the potential for adverse effects, extrapolation of dosages from other species is not recommended.[11][12] The use of this compound in cats should be approached with extreme caution and only after thorough investigation of its safety and efficacy in this species.
Safety and Adverse Effects
As a non-selective COX inhibitor, this compound has the potential for adverse effects similar to other NSAIDs. These primarily include:
-
Gastrointestinal irritation: Inhibition of COX-1 can disrupt the protective prostaglandin lining of the stomach, potentially leading to gastritis and ulceration.[3]
-
Renal toxicity: Prostaglandins play a role in maintaining renal blood flow. Inhibition of their synthesis can lead to renal complications, particularly in animals with pre-existing kidney disease or those that are dehydrated.[3]
-
Hepatotoxicity: Although less common, NSAIDs can cause liver damage in some individuals.[3]
It is crucial to perform a thorough physical examination and bloodwork to assess renal and hepatic function before initiating long-term NSAID therapy. Animals should be well-hydrated, and the lowest effective dose for the shortest duration should be used.
Conclusion
This compound has demonstrated efficacy in a canine model of osteoarthritis, suggesting its potential as a therapeutic agent for pain and inflammation in dogs. However, there is a significant lack of data on its application in other veterinary species such as horses and cats. Further research is warranted to establish safe and effective dosing regimens and to fully characterize its pharmacokinetic and pharmacodynamic properties across a broader range of domestic animals. Researchers and drug development professionals should consider these data and protocols as a foundation for further investigation into the veterinary applications of this compound.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. vettimes.com [vettimes.com]
- 3. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of human drug preparations in the horse. VI. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7 Best Practices for Post-Operative Dog Orthopedic Care [animalhospitalfairfield.com]
- 10. ortocanis.com [ortocanis.com]
- 11. Pain management in cats—past, present and future. Part 2. Treatment of pain—clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain management in cats—past, present and future. Part 1. The cat is unique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Tiaprofenic Acid in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various spectrophotometric methods for the quantitative determination of tiaprofenic acid in pharmaceutical formulations. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Introduction to this compound Analysis
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. Spectrophotometry, being a widely accessible and rapid analytical technique, offers several reliable methods for this purpose. This document outlines four distinct spectrophotometric approaches: direct UV spectrophotometry, and three visible spectrophotometric methods based on charge-transfer complexation, ion-association complex formation, and diazotization with a subsequent coupling reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the different spectrophotometric methods for the determination of this compound.
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Remarks |
| Direct UV Spectrophotometry | 315 nm | 5 - 30 (Typical) | Simple and rapid method. The linearity range is typical for NSAIDs and should be validated. |
| Visible Spectrophotometry (Charge-Transfer Complex) | 555 nm | 16 - 80 | Based on the formation of a colored charge-transfer complex with haematoxylin and chloramine-T. |
| Visible Spectrophotometry (Ion-Association Complex) | ~520 nm (Proposed) | 5 - 50 (Proposed) | Based on the formation of an ion-association complex with Safranine-T. λmax and linearity are proposed based on similar compounds and require optimization. |
| Visible Spectrophotometry (Diazotization and Coupling Reaction) | 470 nm | 5 - 25 | Involves the formation of a colored azo dye. |
Experimental Protocols and Methodologies
Method 1: Direct UV Spectrophotometry
Principle: This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. The absorbance is directly proportional to the concentration of the drug.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Preparation:
-
Phosphate (B84403) Buffer (pH 7.4): Prepare by dissolving appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in distilled water to achieve a pH of 7.4.
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of phosphate buffer (pH 7.4).
-
Sample Solution: Weigh and powder 20 tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in 100 mL of phosphate buffer (pH 7.4). The solution is sonicated for 15 minutes and then filtered.
Experimental Protocol:
-
Prepare a series of working standard solutions of this compound (e.g., 5, 10, 15, 20, 25, 30 µg/mL) by appropriate dilution of the stock solution with phosphate buffer (pH 7.4).
-
Measure the absorbance of each working standard solution at 315 nm against the phosphate buffer as a blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
Dilute the sample solution with the phosphate buffer to obtain a concentration within the linearity range.
-
Measure the absorbance of the diluted sample solution at 315 nm.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Visible Spectrophotometry (Charge-Transfer Complex)
Principle: This method is based on the formation of a purple-colored charge-transfer complex between this compound and an in-situ generated oxidized form of haematoxylin (haematein) using chloramine-T in a buffered medium (pH 7). The intensity of the color is proportional to the concentration of this compound.
Instrumentation:
-
Visible Spectrophotometer
-
1 cm matched glass cuvettes
-
Water bath
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Preparation:
-
Phosphate Buffer (pH 7.0): Prepare by dissolving appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in distilled water to achieve a pH of 7.0.
-
Haematoxylin Solution (0.2% w/v): Dissolve 200 mg of haematoxylin in 100 mL of distilled water.
-
Chloramine-T Solution (0.1% w/v): Dissolve 100 mg of chloramine-T in 100 mL of distilled water.
-
This compound Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using pH 7.0 phosphate buffer.
-
Sample Solution: Prepare as described in Method 1, using pH 7.0 phosphate buffer.
Experimental Protocol:
-
Pipette aliquots of the standard this compound solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 16-80 µg/mL.
-
To each flask, add 1.0 mL of phosphate buffer (pH 7.0), 1.0 mL of haematoxylin solution, and 1.5 mL of chloramine-T solution.
-
Heat the flasks in a water bath at 60°C for 10 minutes.
-
Cool the solutions to room temperature and dilute to the mark with distilled water.
-
Measure the absorbance of the purple-colored complex at 555 nm against a reagent blank prepared in the same manner without the drug.
-
Construct a calibration curve and determine the concentration of this compound in the sample solution as described in Method 1.
Method 3: Visible Spectrophotometry (Ion-Association Complex)
Principle: This method is based on the formation of an ion-association complex between the anionic this compound and the cationic dye Safranine-T in a buffered aqueous solution. The resulting complex is extracted into an organic solvent, and the absorbance of the extract is measured.
Instrumentation:
-
Visible Spectrophotometer
-
Separatory funnels
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Preparation:
-
Phosphate Buffer (pH 7.4): Prepare as described in Method 1.
-
Safranine-T Solution (0.1% w/v): Dissolve 100 mg of Safranine-T in 100 mL of distilled water.
-
Chloroform (B151607): Analytical grade.
-
This compound Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
Sample Solution: Prepare as described in Method 1.
Experimental Protocol:
-
Into a series of separatory funnels, pipette aliquots of the standard this compound solution to get final concentrations in the proposed range of 5-50 µg/mL.
-
To each funnel, add 5 mL of phosphate buffer (pH 7.4) and 2 mL of Safranine-T solution.
-
Add 10 mL of chloroform to each funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the chloroform extract at approximately 520 nm against a reagent blank. Note: The optimal λmax and linearity range need to be determined experimentally for this compound.
-
Construct a calibration curve and determine the concentration of this compound in the sample solution.
Method 4: Visible Spectrophotometry (Diazotization and Coupling Reaction)
Principle: This method involves the diazotization of a primary aromatic amine (e.g., procaine) with nitrous acid, followed by the coupling of the resulting diazonium salt with this compound in an alkaline medium to form a colored azo dye. The intensity of the color is proportional to the concentration of this compound.
Instrumentation:
-
Visible Spectrophotometer
-
Ice bath
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Preparation:
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with distilled water.
-
Sodium Nitrite (B80452) Solution (0.1% w/v): Dissolve 100 mg of sodium nitrite in 100 mL of distilled water. Keep refrigerated.
-
Procaine (B135) Hydrochloride Solution (0.1% w/v): Dissolve 100 mg of procaine hydrochloride in 100 mL of distilled water.
-
Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of distilled water.
-
This compound Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
Sample Solution: Prepare as described in Method 1.
Experimental Protocol:
-
Pipette 1 mL of procaine hydrochloride solution into a test tube and cool in an ice bath.
-
Add 1 mL of 2 M HCl and 1 mL of 0.1% sodium nitrite solution. Allow the diazotization reaction to proceed for 5 minutes in the ice bath.
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard this compound solution to obtain final concentrations in the range of 5-25 µg/mL.
-
To each flask, add 1 mL of the freshly prepared diazonium salt solution.
-
Add 2 mL of 2 M NaOH to make the solution alkaline and facilitate the coupling reaction.
-
Dilute to the mark with distilled water and allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting azo dye at 470 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of this compound in the sample solution.
Application Note: Determination of Tiaprofenic Acid using Differential Pulse Polarography
Abstract
This application note details a sensitive and rapid method for the quantitative determination of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID), using differential pulse polarography (DPP). The described protocol is applicable for the analysis of this compound in both bulk drug substance and pharmaceutical tablet formulations. The method relies on the electrochemical reduction of the carbonyl group in the this compound molecule at a dropping mercury electrode (DME).[1] This technique offers a straightforward and cost-effective alternative to other analytical methods.
Introduction
This compound, chemically known as α-(5-benzoyl-2-thienyl) propionic acid, is widely used for its analgesic and anti-inflammatory properties.[1] The quality control of pharmaceutical formulations containing this compound requires reliable and efficient analytical methods. Differential pulse polarography is an electrochemical technique that provides high sensitivity and selectivity for the analysis of electroactive compounds.[2] In DPP, a series of potential pulses of constant amplitude are superimposed on a linearly increasing DC voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.[2] This results in a peak-shaped signal, where the peak height is directly proportional to the concentration of the analyte.[2] This method is particularly advantageous as it is not affected by the presence of the reduced form of this compound, which can interfere with spectrophotometric methods.[1]
Principle of the Method
The determination of this compound by differential pulse polarography is based on the electrochemical reduction of its carbonyl group at a dropping mercury electrode (DME).[1] In an acetate (B1210297) buffer solution at pH 5.5, this compound exhibits a well-defined reduction peak at a potential of approximately -0.990 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[1][3][4] The peak current generated is directly proportional to the concentration of this compound in the sample solution, allowing for its quantitative determination.
Caption: Principle of DPP for this compound Determination.
Experimental
Reagents and Solutions
-
This compound Reference Standard: Pharmaceutical grade.
-
Supporting Electrolyte (Acetate Buffer, pH 5.5): Dissolve 46.7 g of sodium acetate in approximately 500 mL of deionized water. Add 6 mL of glacial acetic acid and dilute to 1 L with deionized water.[1]
-
This compound Standard Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using 0.01N HCl in methanol (B129727) as the solvent.[1]
-
This compound Working Standard Solution: Pipette 5 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the acetate buffer.[1]
Instrumentation
A polarographic analyzer equipped with a dropping mercury electrode (DME) assembly, a silver/silver chloride (Ag/AgCl) reference electrode, and a platinum wire auxiliary electrode is required.[1] A suitable instrument would be a Metrohm Polarecord E505 or equivalent.[1]
Polarographic Conditions
The following instrumental parameters should be set for the analysis:
| Parameter | Value |
| Mode | Differential Pulse Polarography (DPP) |
| Supporting Electrolyte | Acetate Buffer (pH 5.5) |
| Working Electrode | Dropping Mercury Electrode (DME) |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Peak Potential (Ep) | -0.990 V |
| Pulse Amplitude | 50 mV |
| DC Ramp | Linearly increasing |
Protocols
Preparation of Standard Curve
-
Prepare a series of standard solutions of this compound by appropriate dilutions of the working standard solution with the acetate buffer to cover the concentration range of 0.5 to 5.0 ng/mL.[1][3][4]
-
Transfer an aliquot of each standard solution to the polarographic cell.
-
Deaerate the solution by purging with nitrogen for 5-10 minutes.
-
Record the differential pulse polarogram over the appropriate potential range.
-
Measure the peak current at the peak potential of approximately -0.990 V.[1]
-
Plot a calibration curve of the peak current versus the concentration of this compound.
Assay of this compound in Bulk Drug Substance
-
Accurately weigh about 50 mg of the this compound bulk drug and prepare a stock solution as described in section 3.1.
-
Prepare a working solution by diluting 5 mL of this stock solution to 100 mL with the acetate buffer.[1]
-
Transfer an aliquot of the working solution to the polarographic cell.
-
Follow steps 3-5 from the standard curve preparation protocol (section 4.1).
-
Determine the concentration of this compound in the sample from the calibration curve.
Assay of this compound in Tablets
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to about 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.01N HCl in methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the clear filtrate into a 100 mL volumetric flask and dilute to the mark with the acetate buffer.[1]
-
Transfer an aliquot of this solution to the polarographic cell.
-
Follow steps 3-5 from the standard curve preparation protocol (section 4.1).
-
Calculate the amount of this compound per tablet using the concentration determined from the calibration curve.
References
Troubleshooting & Optimization
Technical Support Center: Oral Tiaprofenic Acid Administration & Gastrointestinal Events
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the gastrointestinal (GI) side effects associated with oral tiaprofenic acid administration during experimental studies.
Troubleshooting Guides
Issue 1: Subject exhibits signs of mild gastrointestinal distress (nausea, dyspepsia, abdominal pain) post-administration.
Possible Cause: Direct irritation of the gastric mucosa by this compound or systemic inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins (B1171923).[1][2]
Troubleshooting Steps:
-
Confirm Administration Protocol: Ensure that this compound is administered with food or a suitable vehicle to minimize direct contact with the gastric lining.[3] It is recommended to take the medication with food to mitigate potential gastrointestinal discomfort.[1]
-
Dose Adjustment: Evaluate if the administered dose can be reduced to the lowest effective level without compromising the experimental objectives. Your doctor will try to prescribe you the lowest dose for the shortest time to reduce the risk of side-effects.[3]
-
Co-administration of Antacids: Consider the co-administration of a simple antacid to neutralize gastric acid and alleviate symptoms. This should be tested in a pilot study to ensure it does not interfere with the primary experimental outcomes.
-
Monitor Subject: Closely monitor the subject for the persistence or worsening of symptoms. If discomfort continues, consider alternative gastroprotective strategies.
Issue 2: Evidence of gastric ulceration or bleeding observed during necropsy or through imaging.
Possible Cause: Significant inhibition of COX-1 by this compound, leading to a critical reduction in the synthesis of prostaglandins that are essential for maintaining the integrity of the gastrointestinal mucosa.[1] This can lead to more severe complications such as peptic ulcers and gastrointestinal bleeding.[2][4]
Troubleshooting Steps:
-
Immediate Review of Dosing Regimen: Halt administration in the affected cohort and conduct a thorough review of the dosage and duration of this compound treatment. Prolonged use or higher doses can increase the risk of serious gastrointestinal complications.[1]
-
Implement Gastroprotective Co-therapy: For future studies, incorporate a gastroprotective agent from the outset. The most common and effective options include:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole (B731) or esomeprazole, which effectively reduce gastric acid secretion.[5][6]
-
H2 Receptor Antagonists: Famotidine at a doubled standard dose has shown efficacy in preventing duodenal ulcers.[5]
-
Misoprostol: A synthetic prostaglandin (B15479496) analog that directly replaces the depleted prostaglandins.[7][8]
-
-
Consider Alternative Formulations: Investigate the use of modified-release formulations of this compound, which may alter the site of drug release and potentially reduce upper GI toxicity.[9] However, be aware that this might shift the damage to the lower intestine.[9]
-
Refine the Experimental Model: If significant GI toxicity is consistently observed, re-evaluate the suitability of the chosen animal model or strain for the current experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal side effects of this compound?
A1: this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] The inhibition of COX-1 reduces the production of prostaglandins, which are crucial for protecting the stomach lining.[1] This reduction in prostaglandins can lead to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and consequently, an increased susceptibility to acid-induced damage, resulting in side effects ranging from indigestion to ulcers and bleeding.[1][3]
Q2: Are there any formulation strategies that can be employed to reduce the GI toxicity of this compound?
A2: Yes, several formulation strategies can be explored. Sustained-release (SR) formulations aim to slow down the release of the drug, which may reduce direct irritation in the stomach.[9][10] One study aimed to formulate sustained-release this compound beads to minimize gastrointestinal disturbance.[10] Another approach is the creation of solid dispersions, for instance with skimmed milk, to enhance the drug's solubility and dissolution rate, which could potentially reduce local concentrations and irritation.[11] However, it is important to note that modified-release formulations might shift the site of GI damage from the upper to the lower intestine.[9]
Q3: What are the recommended gastroprotective agents to co-administer with this compound in a research setting?
A3: The choice of gastroprotective agent depends on the specific experimental design and potential for drug interactions. The most widely accepted and effective agents are:
-
Proton Pump Inhibitors (PPIs): They are generally considered the co-medication of choice for effectively reducing NSAID-induced gastrointestinal adverse events and are safe for long-term use.[5]
-
Misoprostol: A prostaglandin E1 analog that has been shown to reduce the rate of NSAID-induced complications.[7] However, its use can be limited by its own gastrointestinal side effects.[5]
-
H2 Receptor Antagonists: While standard doses are less effective in preventing gastric ulcers, higher doses have shown some protective effects, particularly against duodenal ulcers.[5]
Q4: Can taking this compound with food completely prevent gastrointestinal side effects?
A4: Taking this compound with food is a recommended first-line strategy to reduce direct irritation of the stomach lining and can alleviate milder symptoms like indigestion and heartburn.[1][3] However, it does not counteract the systemic effects of prostaglandin inhibition, which is the primary cause of more severe GI damage like ulcers and bleeding. Therefore, while helpful, it may not be sufficient to prevent all gastrointestinal side effects, especially with long-term or high-dose administration.[12]
Data Presentation
Table 1: Common Gastrointestinal Side Effects of this compound and Other NSAIDs
| Side Effect | Description | Severity | Frequency |
| Dyspepsia/Indigestion | A feeling of burning, pain, or discomfort in the upper abdomen. | Mild to Moderate | Common[1][2] |
| Nausea and Vomiting | Feeling sick to the stomach, which may or may not lead to vomiting. | Mild to Moderate | Common[2] |
| Abdominal Pain | Pain in the stomach or intestinal area. | Mild to Severe | Common[1][2] |
| Diarrhea/Constipation | Changes in bowel habits. | Mild to Moderate | Common[1][3] |
| Gastric Ulcers | Sores that develop on the lining of the stomach. | Severe | Less Common[2] |
| Gastrointestinal Bleeding | Bleeding in the stomach or intestines, which can be serious. | Severe | Less Common[2][4] |
Table 2: Comparison of Prophylactic Strategies for NSAID-Induced Gastropathy
| Strategy | Mechanism of Action | Efficacy in Preventing Gastric Ulcers | Efficacy in Preventing Duodenal Ulcers | Key Considerations |
| Proton Pump Inhibitors (PPIs) | Inhibit the H+/K+ ATPase (proton pump), reducing gastric acid secretion. | High[5][6] | High[6] | Generally well-tolerated and effective for long-term use.[5] |
| H2 Receptor Antagonists | Block histamine (B1213489) H2 receptors on parietal cells, reducing gastric acid secretion. | Ineffective at standard doses; effective at double doses.[5] | Effective[5] | May mask warning symptoms of ulceration.[5] |
| Misoprostol | A synthetic prostaglandin E1 analog that replaces protective prostaglandins. | High[5][7] | High (with chronic use)[5] | Can cause dose-dependent diarrhea and abdominal pain.[5] |
| COX-2 Selective Inhibitors | Selectively inhibit COX-2 while sparing COX-1, thus preserving gastroprotective prostaglandins. | Higher than non-selective NSAIDs.[8] | Higher than non-selective NSAIDs.[8] | May not be a suitable alternative if the experiment requires non-selective COX inhibition. |
Experimental Protocols
Protocol 1: Assessment of Gastric Damage in a Rodent Model
This protocol outlines a method for evaluating the gastrointestinal toxicity of orally administered this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Proton pump inhibitor (e.g., pantoprazole)
-
Male Wistar rats (180-220g)
-
Apparatus for oral gavage
-
Dissection tools
-
Formalin (10%)
-
Digital camera
-
Image analysis software
Methodology:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Dosing: Administer the respective treatments orally once daily for a specified period (e.g., 5 days).[14]
-
Fasting: After the final dose, fast the animals for 12-18 hours with free access to water.[14]
-
Euthanasia and Sample Collection: Euthanize the animals via an approved method. Immediately dissect the abdomen and carefully remove the stomach.
-
Macroscopic Evaluation: Open the stomach along the greater curvature, rinse with saline, and examine for hemorrhagic lesions, ulcers, or erosions. Capture high-resolution images of the mucosal surface.
-
Ulcer Index Calculation: Score the lesions based on their number and severity. The ulcer index can be calculated using a standardized scoring system.
-
Histological Analysis: Fix a portion of the gastric tissue in 10% formalin for subsequent paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess for microscopic changes such as inflammation, erosion, and ulceration.
Protocol 2: Evaluation of Intestinal Permeability
This protocol describes a method to assess damage to the lower gastrointestinal tract by measuring intestinal permeability.
Materials:
-
This compound (standard and modified-release formulations)
-
Permeability probes (e.g., sucrose (B13894) for gastroduodenal permeability, 51Cr-EDTA for distal intestinal permeability)[9]
-
Metabolic cages for urine collection
-
Analytical equipment for quantifying the probes in urine (e.g., HPLC, gamma counter)
Methodology:
-
Animal Treatment: Administer different formulations of this compound (e.g., regular powder, sustained-release beads) at various doses to different groups of rats for a predetermined duration.[9]
-
Probe Administration: Following the treatment period, administer a solution containing the permeability probes to the animals via oral gavage.[9]
-
Urine Collection: Place the animals in metabolic cages and collect urine over a defined period (e.g., 24 hours).
-
Sample Analysis: Measure the concentration of the permeability probes in the collected urine using the appropriate analytical technique.
-
Data Interpretation: An increase in the urinary excretion of a specific probe indicates increased permeability in the corresponding region of the GI tract. For example, increased sucrose in the urine suggests damage to the upper GI tract, while increased 51Cr-EDTA points to damage in the lower intestine.[9] This allows for a comparative assessment of the site-specific toxicity of different this compound formulations.
Visualizations
Caption: Mechanism of NSAID-induced gastrointestinal toxicity.
Caption: Troubleshooting workflow for GI side effects.
Caption: Logical relationship of problems and solutions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. patient.info [patient.info]
- 4. This compound - Oral [myhealth.alberta.ca]
- 5. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroprotective strategies among NSAID users: Guidelines for appropriate use in chronic illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. gutnliver.org [gutnliver.org]
- 9. Dependency of gastrointestinal toxicity on release rate of this compound: a novel pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. simhcottumwa.org [simhcottumwa.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Percutaneous Absorption of Tiaprofenic Acid with Terpene Enhancers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing terpene enhancers for improving the percutaneous absorption of tiaprofenic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why use terpene enhancers for the transdermal delivery of this compound?
A1: this compound, a potent nonsteroidal anti-inflammatory drug (NSAID), often causes gastrointestinal side effects when administered orally.[1] Transdermal delivery offers an alternative route that minimizes these systemic side effects by delivering the drug directly to the target tissue.[1] However, the skin's outer layer, the stratum corneum, acts as a significant barrier to drug absorption. Terpenes are natural compounds, generally recognized as safe (GRAS), that can reversibly disrupt the stratum corneum's lipid barrier, thereby enhancing the penetration of drugs like this compound.[2]
Q2: Which terpenes have been shown to be effective in enhancing the percutaneous absorption of this compound?
A2: Studies have identified several terpenes that effectively enhance the skin permeation of this compound. These include d-limonene, menthol, and nerolidol.[1][2] In ex vivo experiments, d-limonene was found to be the most effective penetration enhancer for this compound.[1]
Q3: What is the mechanism by which terpenes enhance the absorption of this compound?
A3: The primary mechanism by which terpenes enhance the percutaneous absorption of this compound is by disrupting the highly ordered lipid structure of the stratum corneum.[2] Histological studies have shown that d-limonene, for instance, causes a disruption of the skin's surface, which facilitates the penetration of this compound.[1][2] This disruption is a reversible process, allowing the skin to regain its barrier function after the enhancer is removed.
Data Presentation
The following tables summarize the quantitative data on the enhancement effect of various terpenes on the percutaneous absorption of this compound.
Table 1: In Vivo Permeation Enhancement of this compound
| Terpene Enhancer | Concentration | Vehicle | Model | Key Finding |
| d-Limonene | 5% | Carbopol® 940 based gel (1%) | Rat | Approximately a 10-fold increase in the AUC₀₋₄₈(h) compared to a gel without the enhancer.[1] |
Table 2: Ex Vivo Permeation Enhancement Ratios of this compound
| Terpene Enhancer | Enhancement Ratio (Flux) |
| d-Limonene | 5.89[2] |
| Eucalyptol | 4.73[2] |
| Menthol | 3.69[2] |
| Nerolidol | 1.43[2] |
| Data is based on ex vivo studies using a Carbopol® 940 based gel formulation.[2] |
Experimental Protocols
Preparation of this compound Gel with Terpene Enhancers
This protocol describes the preparation of a 1% this compound gel with a 5% concentration of a terpene enhancer in a Carbopol® 940 base, as used in published studies.[1][2]
Materials:
-
This compound powder
-
Carbopol® 940
-
Terpene enhancer (e.g., d-limonene, menthol, nerolidol)
-
Ethanol
-
Purified water
Procedure:
-
Disperse Carbopol® 940 in purified water with constant stirring until a uniform dispersion is obtained.
-
Allow the dispersion to hydrate (B1144303) for 24 hours to ensure complete swelling of the polymer.
-
Dissolve the this compound and the selected terpene enhancer in ethanol.
-
Slowly add the alcoholic solution of the drug and enhancer to the Carbopol® dispersion with continuous mixing.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until the desired pH and viscosity are achieved.
-
Allow the gel to stand for a few hours to remove any entrapped air bubbles.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the percutaneous absorption of this compound from the prepared gel formulations using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Phosphate buffer saline (PBS, pH 7.4) as receptor medium
-
Prepared this compound gel formulations (with and without enhancers)
-
Magnetic stirrer with a heating plate
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Excise the abdominal skin from the animal model.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer with the temperature maintained at 37°C.
-
-
Dosing and Sampling:
-
Apply a known quantity of the this compound gel formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor medium through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent gel viscosity | - Incomplete hydration of Carbopol® 940.- Improper neutralization.- Evaporation of the solvent. | - Ensure Carbopol® 940 is fully hydrated before adding other ingredients.- Add triethanolamine slowly and monitor the pH and viscosity.- Keep the formulation covered during preparation. |
| Phase separation or drug precipitation | - Poor solubility of this compound or terpene in the gel base.- Incompatible excipients. | - Increase the concentration of the co-solvent (e.g., ethanol).- Ensure all components are fully dissolved before mixing.- Check for any known incompatibilities between the chosen terpene and other excipients. |
| Strong odor of terpenes | - High volatility of terpenes. | - Prepare the formulation in a well-ventilated area.- Minimize the exposure of the formulation to air by keeping containers sealed. |
In Vitro Permeation Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in permeation results | - Inconsistent skin thickness or integrity.- Air bubbles between the skin and receptor medium.- Inconsistent dosing. | - Use skin from the same anatomical site and of similar thickness.- Carefully inspect for and remove any air bubbles during cell assembly.- Use a positive displacement pipette for accurate and consistent application of the gel. |
| Low or no drug permeation | - Skin barrier not sufficiently compromised by the enhancer.- Drug precipitation in the formulation or on the skin surface.- Analytical method not sensitive enough. | - Increase the concentration of the terpene enhancer (within safe limits).- Ensure the drug remains solubilized in the formulation throughout the experiment.- Validate the HPLC method to ensure it can detect low concentrations of this compound. |
| Non-linear permeation profile (unexpected plateau) | - Loss of sink conditions in the receptor medium.- Degradation of the drug in the receptor medium. | - Increase the volume of the receptor compartment or the frequency of sampling and replacement.- Check the stability of this compound in the receptor medium at 37°C over 24 hours. |
Visualizations
Caption: Experimental workflow for developing and evaluating this compound transdermal gels.
Caption: Mechanism of terpene-enhanced skin permeation of this compound.
References
Addressing delayed absorption of tiaprofenic acid when taken with food
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of tiaprofenic acid, with a specific focus on its interaction with food.
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic Profiles of this compound in the Presence of Food
Q1: We are observing high variability in the Tmax of this compound when administered with food in our preclinical/clinical study. What could be the contributing factors?
A1: High variability in the time to reach maximum plasma concentration (Tmax) for this compound in the fed state is a common observation. Several factors related to the gastrointestinal (GI) physiology and the nature of the test meal can contribute to this:
-
Delayed Gastric Emptying: The presence of food in the stomach, particularly high-fat meals, slows down the rate at which the stomach contents are emptied into the small intestine, the primary site for drug absorption. This is a primary reason for the delayed absorption of many nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound.
-
Variability in Gastric Emptying Rates: The rate of gastric emptying can vary significantly between individuals and even within the same individual on different days, depending on the composition and caloric content of the meal.
-
Food Composition: The type of meal administered can have a differential impact. High-fat meals tend to delay gastric emptying more than high-carbohydrate or high-protein meals.
-
Physical Interaction with Food: this compound may physically interact with food components, which can influence its dissolution and subsequent absorption.
Troubleshooting Steps:
-
Standardize the Test Meal: Ensure that the composition, caloric content, and volume of the meal are strictly controlled and consistent across all subjects and study periods. The FDA recommends a high-fat (approximately 50% of total caloric content) and high-calorie (approximately 800 to 1000 kcal) meal for food-effect bioavailability studies.
-
Control Pre-dose Fasting Period: A standardized overnight fast (at least 10 hours) should be implemented before drug administration in both fasted and fed study arms.
-
Standardize Fluid Intake: The volume of water administered with the drug should be consistent.
Q2: Our in vitro dissolution studies for a new this compound formulation do not correlate with the in vivo absorption data in the fed state. Why might this be the case?
A2: A discrepancy between in vitro dissolution and in vivo performance, especially in the fed state, can arise due to the complex physiological changes that occur in the GI tract after a meal, which are not fully replicated in standard dissolution tests.
-
Altered GI Environment: In the fed state, the GI environment is significantly different from the fasted state. This includes changes in pH, increased secretion of bile salts, and increased viscosity of the luminal contents. These factors can affect drug solubility and dissolution in ways not predicted by simple buffer-based dissolution media.
-
Mechanical Effects of Food: The physical presence of food can influence the disintegration and dissolution of the dosage form through mechanical mixing and grinding in the stomach.
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Consider using fed-state simulated intestinal fluid (FeSSIF) or fed-state simulated gastric fluid (FeSGF) in your in vitro dissolution assays. These media contain bile salts and have a pH that more closely mimics the postprandial GI environment.
-
Evaluate Formulation Characteristics: The formulation's excipients can interact with food components. For instance, the presence of fats in the meal can enhance the solubilization of lipophilic drugs. Review the formulation for any potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the documented effect of food on the absorption of this compound?
A1: Food has been shown to delay the absorption of this compound. Specifically, the time to reach the peak plasma concentration (Tmax) is delayed. A product monograph for a this compound formulation states that food delays the time to reach peak plasma concentrations by 10%.[1] While the rate of absorption is slowed, the overall extent of absorption (bioavailability) is generally not significantly affected for most NSAIDs. Taking this compound with food is often recommended to minimize potential gastrointestinal discomfort.[2]
Q2: What is the primary mechanism behind the delayed absorption of this compound when taken with food?
A2: The principal mechanism for the delayed absorption of this compound in the presence of food is the delay in gastric emptying . The stomach acts as a reservoir, and the rate at which it releases its contents into the duodenum (the upper part of the small intestine where most drug absorption occurs) is slowed by the presence of food. This physiological response ensures proper digestion but consequently delays the presentation of the drug to its primary absorption site.
Q3: Does the type of food matter in the interaction with this compound?
A3: Yes, the composition of the meal can significantly influence the extent of the delay in absorption. High-fat and high-calorie meals generally have a more pronounced effect on delaying gastric emptying compared to lighter, low-fat meals. For standardized food-effect bioavailability studies, regulatory bodies like the FDA recommend using a high-fat, high-calorie meal to assess the maximum potential for a food-drug interaction.
Q4: How should we design a clinical trial to investigate the food effect on a new this compound formulation?
A4: A food-effect bioavailability study should typically be a randomized, open-label, single-dose, two-period crossover study in healthy adult volunteers. The two periods would be the "fed state" and the "fasted state," with a washout period in between. Key pharmacokinetic parameters to measure are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Data Presentation
Table 1: Summary of Expected Pharmacokinetic Parameters of this compound in Fasted and Fed States
| Pharmacokinetic Parameter | Fasted State | Fed State | Expected Change with Food |
| Tmax (Time to Peak Plasma Concentration) | 30-90 minutes | Delayed | Approximately 10% increase[1] |
| Cmax (Peak Plasma Concentration) | Variable | Likely reduced | A reduction is expected due to the slower absorption rate. |
| AUC (Area Under the Curve) | Variable | Generally unchanged | The overall extent of absorption is not expected to be significantly altered. |
Experimental Protocols
Protocol: Single-Dose, Two-Period Crossover Food-Effect Bioavailability Study of an Immediate-Release this compound Formulation
1. Study Design:
-
A randomized, open-label, single-dose, two-treatment, two-period, two-sequence crossover study.
2. Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Subjects should be within a normal body mass index (BMI) range.
-
A minimum of 12 subjects who complete the study is recommended.
3. Study Periods:
-
Period 1: Subjects are randomized to receive a single oral dose of this compound under either fasted or fed conditions.
-
Washout Period: A sufficient time to ensure complete elimination of the drug from the body (typically at least 5-7 half-lives of this compound). The half-life of this compound is approximately 2 hours, so a washout of at least 24 hours is advisable.
-
Period 2: Subjects receive the alternate treatment (fed or fasted) to which they were not assigned in Period 1.
4. Treatment Administration:
-
Fasted State: Following an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound with a standardized volume of water (e.g., 240 mL). No food is allowed for at least 4 hours post-dose.
-
Fed State: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal within 30 minutes. The this compound dose is administered with a standardized volume of water (e.g., 240 mL) 30 minutes after the start of the meal.
5. Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration to adequately characterize the plasma concentration-time profile. Suggested time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
6. Bioanalytical Method:
-
A validated bioanalytical method (e.g., LC-MS/MS) should be used to quantify the concentration of this compound in plasma samples.
7. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for each subject in each period.
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the fed and fasted states.
Mandatory Visualizations
Caption: Workflow for a food-effect bioavailability study.
Caption: Mechanism of delayed this compound absorption with food.
References
Technical Support Center: Managing Tiaprofenic Acid and Quinolone Antibiotic Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug interactions between tiaprofenic acid and quinolone antibiotics. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and quinolone antibiotics?
A1: The primary mechanism is a pharmacodynamic interaction at the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[1][2][[“]] Quinolone antibiotics can inhibit the binding of GABA, an inhibitory neurotransmitter, to its receptor.[[“]] Certain non-steroidal anti-inflammatory drugs (NSAIDs), particularly those of the arylpropionic acid class like this compound, can potentiate this inhibitory effect.[[“]][4] This enhanced inhibition of GABAergic neurotransmission leads to increased neuronal excitability and a lowered seizure threshold.[[“]][5]
Q2: What are the potential clinical and experimental consequences of this interaction?
A2: The most significant consequence is an increased risk of CNS adverse effects, with convulsions being the most severe.[5][6] Other potential CNS effects include dizziness, headache, and restlessness.[6] In a research setting, co-administration of these compounds could lead to unexpected neuroexcitatory effects in animal models, potentially confounding experimental results.
Q3: Are all quinolone-NSAID combinations equally potent in this interaction?
A3: No, the potency of the interaction varies significantly depending on the specific quinolone and NSAID used.[5] For instance, quinolones like enoxacin (B1671340) and norfloxacin (B1679917) have shown a higher propensity for this interaction, while ofloxacin (B1677185) and levofloxacin (B1675101) appear to have a lower risk.[5] Similarly, certain NSAIDs, or their metabolites like 4-biphenylacetic acid (BPAA), a metabolite of fenbufen, are particularly potent enhancers of quinolone-induced GABA-A receptor inhibition.[4][5]
Q4: Is there a potential for pharmacokinetic interactions between this compound and quinolones?
A4: While the primary interaction is pharmacodynamic, a pharmacokinetic interaction cannot be entirely ruled out without specific studies. This compound is minimally metabolized in the liver to two inactive metabolites, with the majority of the drug being eliminated unchanged in the urine.[7] Some quinolones, however, are known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[8][9][10] If any part of this compound's metabolism is mediated by these enzymes, co-administration with an inhibiting quinolone could potentially increase its plasma concentration, although this is considered less likely given its primary route of elimination.
Troubleshooting Guides
Scenario 1: Unexpected Seizures or Neuroexcitatory Events in Animal Models
-
Problem: You are conducting an in vivo study involving the co-administration of a quinolone antibiotic and this compound, and you observe a higher-than-expected incidence of seizures or other neuroexcitatory behaviors in your animal models.
-
Troubleshooting Steps:
-
Review Dosing: Re-verify the doses of both the quinolone and this compound. Ensure they are within the appropriate therapeutic or experimental range for the animal model being used.
-
Stagger Administration: If the experimental design allows, consider staggering the administration of the two compounds to avoid peak plasma concentrations occurring simultaneously.
-
Substitute Agents: If possible, consider substituting either the quinolone or the NSAID with an agent known to have a lower risk of this interaction. For example, levofloxacin could be considered as an alternative to a more neurotoxic quinolone.
-
Monitor Drug Levels: If analytical methods are available, measure the plasma and brain concentrations of both drugs to assess for potential pharmacokinetic interactions leading to elevated drug exposure.
-
Control Groups: Ensure you have appropriate control groups, including groups receiving each compound individually, to isolate the effect of the combination.
-
Scenario 2: Inconsistent Results in In Vitro GABA-A Receptor Binding Assays
-
Problem: Your in vitro GABA-A receptor binding assays are yielding inconsistent or unexpected results when testing the combination of a quinolone and this compound.
-
Troubleshooting Steps:
-
Compound Solubility: Verify the solubility of both this compound and the quinolone in your assay buffer. Poor solubility can lead to inaccurate concentrations and unreliable results.
-
Buffer pH and Composition: Ensure the pH and ionic strength of your binding buffer are optimal for GABA-A receptor binding.
-
Radioligand Concentration: Use a concentration of your radiolabeled GABA agonist (e.g., [³H]muscimol) that is appropriate for detecting competitive or allosteric inhibition.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium.
-
Non-Specific Binding: Ensure that non-specific binding is adequately determined and subtracted from total binding to yield specific binding. High non-specific binding can mask true inhibitory effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the interaction between various quinolones and NSAIDs at the GABA-A receptor. Note: Direct data for this compound is not currently available in the published literature. The data presented here is for structurally related NSAIDs and should be used as a reference for potential interactions, highlighting the need for specific experimental investigation for this compound.
Table 1: In Vitro Inhibition of GABA-A Receptor Binding by Quinolones and Potentiation by NSAIDs
| Quinolone | NSAID/Metabolite | IC50 (µM) of Quinolone Alone | IC50 (µM) of Quinolone with NSAID/Metabolite | Fold Potentiation | Reference |
| Ciprofloxacin | - | >100 | - | - | [4] |
| Ciprofloxacin | Fenbufen (100 µM) | >100 | ~20 | ~5x | [4] |
| Ciprofloxacin | BPAA (100 µM) | >100 | 0.03 | >3000x | [4] |
| Ofloxacin | - | >1000 | - | - | [4] |
| Ofloxacin | Fenbufen (100 µM) | >1000 | >1000 | No effect | [4] |
| Ofloxacin | BPAA (100 µM) | >1000 | 0.3 | >3000x | [4] |
| Norfloxacin | Felbinac (10 µM) | 17 | 0.1 | ~165x | [11] |
| Enoxacin | Felbinac (10 µM) | 58 | 0.9 | ~64x | [11] |
BPAA: 4-biphenylacetic acid, a metabolite of fenbufen.
Table 2: In Vivo Convulsant Activity of Quinolone-NSAID Combinations in Mice
| Quinolone | NSAID | Quinolone Dose (mg/kg, i.v.) | NSAID Dose (mg/kg, p.o.) | Observation | Reference |
| Ciprofloxacin | BPAA | 40 | 50 | Convulsions induced | [12] |
| Ofloxacin | BPAA | 100 | 50 | No convulsions | [12] |
| Enoxacin | Fenbufen | 100 | 100 | Convulsions induced | [13] |
| Norfloxacin | Fenbufen | 100 | 100 | Convulsions induced | [13] |
Experimental Protocols
1. In Vitro GABA-A Receptor Radioligand Binding Assay
-
Objective: To determine the inhibitory potency of a quinolone, this compound, and their combination on the binding of a radiolabeled agonist to the GABA-A receptor.
-
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brain tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension in assay buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the test compounds (quinolone, this compound, or combination) at various concentrations, and a fixed concentration of a GABA-A receptor radioligand (e.g., [³H]muscimol).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compounds to determine the IC50 values.
-
-
2. In Vivo Assessment of Convulsant Activity in Mice
-
Objective: To evaluate the pro-convulsive or convulsive effects of co-administering a quinolone antibiotic and this compound in mice.
-
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss Webster or DBA/2).
-
Drug Administration:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes), administer the quinolone antibiotic intravenously (i.v.) or i.p.
-
Include control groups receiving vehicle, this compound alone, and the quinolone alone.
-
-
Observation:
-
Observe the mice continuously for a set period (e.g., 60 minutes) for the onset of convulsive behaviors (e.g., clonic seizures, tonic-clonic seizures, lethality).
-
Record the latency to the first seizure and the seizure severity score.
-
-
Alternative Models:
-
Maximal Electroshock (MES) Test: Determine the threshold for inducing tonic hind-limb extension via corneal or ear electrodes after drug administration. A decrease in the seizure threshold indicates a pro-convulsive effect.
-
Chemically-Induced Seizure Models: Administer a sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol - PTZ) after the administration of the test compounds. A higher incidence or severity of seizures compared to the convulsant-only control group indicates a pro-convulsive effect.[14]
-
-
Data Analysis:
-
Compare the incidence and latency of seizures between the different treatment groups using appropriate statistical methods (e.g., Fisher's exact test, survival analysis).
-
-
Mandatory Visualizations
Caption: Interaction of quinolones and this compound at the GABA-A receptor.
Caption: Workflow for investigating this compound-quinolone interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. medkoo.com [medkoo.com]
- 5. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone Neurotoxicity: How to Avoid or Minimize the Risk | Consultant360 [consultant360.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolone inhibition of cytochrome P-450-dependent caffeine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of GABAA receptor inhibition required for quinolone-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Minimizing photosensitivity reactions associated with tiaprofenic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photosensitivity reactions associated with tiaprofenic acid during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced photosensitivity?
A1: this compound-induced photosensitivity is a phototoxic reaction that occurs when the skin is exposed to ultraviolet (UV) radiation, primarily UVA, after systemic or topical administration of this compound. This reaction is not immune-mediated and can manifest as an exaggerated sunburn, with symptoms like erythema (redness), edema (swelling), and in severe cases, blistering.[1][2]
Q2: What is the underlying mechanism of this photosensitivity?
A2: The primary mechanism involves the absorption of UVA radiation by this compound, leading to its photochemical degradation. A major photoproduct is decarboxythis compound, which is more lipophilic and persistent in skin cells like fibroblasts than the parent compound.[3] Both this compound and its photoproduct can then act as photosensitizers. Upon further light absorption, they generate reactive oxygen species (ROS), such as singlet oxygen, which cause damage to cellular components like membranes, lipids, and proteins, leading to the observed inflammatory response.[4]
Q3: Which experimental assays are recommended for assessing the phototoxic potential of this compound formulations?
A3: The internationally recognized standard is the in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) .[1][5] This assay compares the cytotoxicity of a substance in the presence and absence of UVA light to predict its phototoxic potential. Other informative in vitro assays include the photohemolysis test, which measures red blood cell lysis, and reactive oxygen species (ROS) assays. For formulations intended for topical application, ex vivo models using pig skin can also provide valuable data on photodegradation and protein binding.[5]
Q4: Are there cross-reactivity concerns with other non-steroidal anti-inflammatory drugs (NSAIDs)?
A4: Yes, there is significant clinical and experimental evidence of cross-reactivity between this compound and ketoprofen. This is due to the structural similarity of their thiophene-phenylketone and benzophenone (B1666685) moieties, respectively. Cross-reactivity has also been reported with other substances containing a benzophenone structure, such as the sunscreen agent oxybenzone (B1678072) and the lipid-lowering drug fenofibrate.
Troubleshooting Guides
Problem: High variability or unexpected positive results in the 3T3 NRU Phototoxicity Test.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Observe wells under a microscope before and after incubation. If precipitates are visible, consider using a different solvent or reducing the maximum test concentration. Ensure the final solvent concentration is non-toxic to the cells. |
| UV Source Calibration | Verify the UVA dose delivered to the cell plate using a calibrated radiometer. The standard dose for the OECD 432 guideline is 5 J/cm². Inconsistent UVA dosage is a common source of variability.[6] |
| Cell Health and Density | Ensure Balb/c 3T3 cells are healthy, in a logarithmic growth phase, and seeded at the correct density (e.g., 1 x 10⁴ cells/well for a 96-well plate) to avoid confluence, which can affect Neutral Red uptake.[2] |
| Interference with Neutral Red | If the test compound is colored or interacts directly with the Neutral Red dye, it can lead to false results. Run a parallel assay without cells to check for direct interaction. |
Problem: Difficulty in formulating a this compound product with reduced photosensitivity.
| Potential Cause | Troubleshooting Steps |
| Inherent Photoreactivity | The intrinsic photoreactivity of this compound cannot be eliminated. Focus on formulation strategies to mitigate its effects. |
| Inadequate Photoprotection | Incorporate broad-spectrum UV filters (sunscreens) into the formulation. The selected filters should provide high UVA protection (a UVA Protection Factor (UVA-PF) of at least 1/3 of the SPF is recommended).[7] |
| Oxidative Stress | Add antioxidants to the formulation to quench the reactive oxygen species generated upon UV exposure. Vitamins C and E, and ferulic acid have shown efficacy in protecting against UV-induced damage.[8] |
| Drug Delivery System | Consider encapsulating this compound in lipid nanocarriers (e.g., liposomes, solid lipid nanoparticles). This can physically shield the drug from light and may offer controlled release, potentially reducing its concentration in the epidermis at any given time. |
Quantitative Data Summary
Table 1: Prediction Model for the In Vitro 3T3 NRU Phototoxicity Test
| Photo Irritation Factor (PIF) | Mean Photo Effect (MPE) | Prediction |
|---|---|---|
| < 2 | < 0.1 | No Phototoxicity |
| ≥ 2 and < 5 | ≥ 0.1 and < 0.15 | Probable Phototoxicity |
| ≥ 5 | ≥ 0.15 | Phototoxicity |
Source: Based on OECD Guideline 432 principles.[6]
Table 2: Efficacy of Sunscreen Protection Levels
| SPF Value | UVB Protection |
|---|---|
| 15 | ~94% |
| 30 | ~97% |
| 50+ | ~98% |
A broad-spectrum sunscreen with a high SPF and a UVA-PF of at least 1/3 of the SPF is recommended for effective photoprotection.[7][9]
Experimental Protocols
Key Experiment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
Objective: To assess the phototoxic potential of this compound by comparing its cytotoxicity in the presence and absence of UVA irradiation.
Methodology:
-
Cell Culture:
-
Maintain Balb/c 3T3 fibroblasts in appropriate culture medium.
-
Seed cells into two 96-well microtiter plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for the formation of a semi-confluent monolayer.
-
-
Pre-incubation with Test Substance:
-
Prepare a range of at least eight concentrations of this compound in a suitable solvent.
-
Remove the culture medium from the plates and wash the cells with a buffered salt solution.
-
Add the different concentrations of the test substance to the wells of both plates. One plate will be for irradiation (+UVA) and the other will be a dark control (-UVA).
-
-
Irradiation:
-
Incubate the plates for 60 minutes.
-
Expose the +UVA plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The light source should have a continuous emission spectrum from 320 to 400 nm.
-
Simultaneously, keep the -UVA plate in the dark at the same temperature.
-
-
Post-incubation and Viability Assessment:
-
After irradiation, wash the cells on both plates and replace the treatment medium with fresh culture medium.
-
Incubate for another 18-24 hours.
-
Determine cell viability by measuring the uptake of the vital dye, Neutral Red. This is done by incubating the cells with Neutral Red medium for approximately 3 hours, followed by extraction of the dye and measurement of its absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the untreated solvent control.
-
Determine the IC₅₀ values (concentration that reduces cell viability by 50%) for both the +UVA and -UVA conditions.
-
Calculate the Photo Irritation Factor (PIF) by dividing the IC₅₀ (-UVA) by the IC₅₀ (+UVA).
-
If an IC₅₀ cannot be calculated, the Mean Photo Effect (MPE) can be determined to evaluate the phototoxic potential.
-
Visualizations
Caption: Mechanism of this compound-induced phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of drug-derived peroxides in the phototoxicity of naproxen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of drug phototoxicity: photosensitized cell damage by the major photoproduct of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemistry of this compound, a nonsteroidal anti-inflammatory drug with phototoxic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity of non-steroidal anti-inflammatory drugs: in vitro studies with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of efficient sunscreens - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. mdpi.com [mdpi.com]
- 9. dermnetnz.org [dermnetnz.org]
Technical Support Center: Optimization of Tiaprofenic Acid Dosage for Long-Term Rheumatoid Arthritis Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of tiaprofenic acid dosage for the long-term treatment of rheumatoid arthritis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting and maintenance dosage of this compound for long-term rheumatoid arthritis treatment?
The usual initial and maintenance dose of this compound for rheumatoid arthritis is 600 mg daily.[1][2] This is typically administered in two or three divided doses, such as 300 mg twice daily or 200 mg three times daily.[1][2] The maximum recommended daily dose is 600 mg.[1]
Q2: How should this compound be administered to minimize gastrointestinal side effects?
To mitigate potential gastrointestinal discomfort, it is recommended to take this compound with food.[3]
Q3: What is the mechanism of action of this compound in rheumatoid arthritis?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation in rheumatoid arthritis.[4][5]
Q4: What are the known long-term side effects associated with this compound treatment for rheumatoid arthritis?
Long-term use of this compound, like other NSAIDs, is associated with potential side effects. The most frequently reported adverse events involve the gastrointestinal tract.[1][6] There is also a potential for cardiovascular risks, especially with prolonged use or in patients with existing heart conditions.[3] Some evidence suggests that nonbacterial cystitis may be more likely associated with this compound than with other NSAIDs, although this is an infrequent occurrence and typically reversible.[6]
Q5: How does the efficacy of this compound compare to other NSAIDs used in rheumatoid arthritis treatment?
Clinical studies have shown that this compound at a daily dose of 600 mg is comparable in effectiveness to other NSAIDs such as ibuprofen (B1674241), indomethacin, and naproxen (B1676952) in treating rheumatoid arthritis.[1][2][6][7] In a double-blind controlled study comparing this compound (200 mg three times a day) with ibuprofen (400 mg three times a day) in 41 patients with rheumatoid arthritis, this compound showed a significant improvement in the degree of disability expressed as functional class.[8] Other clinical measures of therapeutic efficacy showed no significant differences between the two treatments.[8]
Troubleshooting Guide for Experimental Studies
Issue 1: Difficulty in establishing a consistent animal model of rheumatoid arthritis for preclinical testing.
-
Recommendation: The Freund's Complete Adjuvant (CFA)-induced arthritis model in rats is a widely used and well-characterized model for studying rheumatoid arthritis. It is sensitive to anti-inflammatory and immune-inhibiting drugs.
-
Protocol Snapshot: A single subcutaneous injection of CFA at the base of the tail or in a footpad can induce arthritis. For example, 0.1 mL of CFA containing 10 mg/mL of heat-killed Mycobacterium tuberculosis can be injected at the base of the tail. Arthritis typically appears in the paws between 12 to 14 days after the injection and can persist for 20 to 25 days.
Issue 2: Inconsistent results in in vitro assays for assessing the anti-inflammatory activity of this compound.
-
Recommendation: Ensure that the in vitro assay reflects the in vivo mechanism of action. Measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production in a relevant cell or tissue system is a robust method.
-
Protocol Snapshot for PGE2 Inhibition Assay:
-
Prepare minced rat intestinal tissue.
-
Incubate the tissue with varying concentrations of this compound.
-
Homogenize the tissue and centrifuge to obtain the supernatant.
-
Measure the PGE2 concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
A concentration-dependent decrease in PGE2 production should be observed.
-
Issue 3: Difficulty in assessing potential gastrointestinal or renal toxicity of different this compound dosage regimens in animal models.
-
Recommendation: For gastrointestinal toxicity, monitor for clinical signs such as vomiting, diarrhea, and lethargy. For a more detailed assessment, endoscopy can be used to visualize and score gastric lesions. For renal toxicity, monitor blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Histopathological examination of the kidneys can provide definitive evidence of nephrotoxicity.
-
Monitoring Parameters:
-
Gastrointestinal: Daily clinical observation, fecal occult blood tests, and post-mortem endoscopic scoring of gastric mucosa.
-
Renal: Baseline and periodic measurement of serum creatinine and BUN. Histopathology of kidney tissue at the end of the study.
-
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound (600 mg/day) in Long-Term Rheumatoid Arthritis Treatment
| Efficacy Parameter | Observation | Citation |
| Overall Improvement | Definite improvement in 34.2% of patients; Slight improvement in 26.6% of patients. | [9] |
| Overall Usefulness | Definite usefulness in 38% of patients; Slight usefulness in 34.2% of patients. | [9] |
| Morning Stiffness | Significant improvement after 6 months of administration. | [9] |
| Joint Index | Significant improvement after 6 months of administration. | [9] |
| Lansbury Activity Index | Significant improvement after 6 months of administration. | [9] |
Table 2: Long-Term (12-Month) Safety and Tolerability of this compound (600 mg/day) in Rheumatoid Arthritis Patients (n=79)
| Adverse Event Profile | Incidence/Rate | Details | Citation |
| Patient Withdrawals | 13.9% (11 out of 79) | Reasons for withdrawal: personal (4), side effects/abnormal labs (2), no change/aggravation (2), improvement (2), other (1). | [9] |
| Reported Side Effects | 2.5% (2 out of 79) | Side effects disappeared on either continuation or discontinuation of treatment. | [9] |
| Abnormal Laboratory Results | 3.8% (3 out of 79) | Abnormal lab results disappeared on either continuation or discontinuation of treatment. | [9] |
Table 3: Comparative Efficacy of this compound vs. Ibuprofen in Rheumatoid Arthritis (Double-Blind Controlled Study)
| Efficacy Measure | This compound (600 mg/day) | Ibuprofen (1200 mg/day) | Outcome | Citation |
| Functional Class | Significant Improvement | No Significant Improvement | This compound showed a statistically significant improvement. | [8] |
| Other Clinical Measures | No Significant Difference from Initial Values | No Significant Difference from Initial Values | No significant differences were observed between the two treatments. | [8] |
| Side Effects | Few and minor | Few and minor | No significant differences in side effects were reported between the two drugs. | [8] |
Experimental Protocols
Protocol 1: Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
-
Animals: Use male Lewis or Sprague-Dawley rats (150-200g).
-
Induction: Prepare an emulsion of CFA containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Administer a single subcutaneous injection of 0.1 mL of the CFA emulsion into the base of the tail.
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw daily or every other day, starting from day 10 post-injection, using a scale of 0-4 (0=normal, 4=severe swelling and erythema). The maximum arthritis score per rat is 16.
-
Measure paw volume using a plethysmometer at regular intervals.
-
-
Drug Administration: Begin oral administration of this compound at the desired dosage regimens on a prophylactic (from day 0) or therapeutic (from day 10) schedule.
-
Outcome Measures:
-
Arthritis score and paw volume.
-
Histopathological analysis of the joints at the end of the study to assess inflammation, pannus formation, and bone erosion.
-
Measurement of inflammatory markers in serum (e.g., C-reactive protein, TNF-α, IL-6).
-
Protocol 2: In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture: Culture a relevant cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.
-
Stimulation: Seed the cells in a multi-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Treatment: Concurrently treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits PGE2 production by 50%).
Mandatory Visualizations
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. A multi-centre study of this compound ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A controlled trial of this compound versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerance of this compound during long term administration to rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and shelf-life of tiaprofenic acid formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for improving the stability and shelf-life of tiaprofenic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: It degrades in both acidic and basic conditions.
-
Oxidation: The thiophene (B33073) ring in its structure is prone to oxidation, which can lead to the formation of related impurities.[1]
-
Photodegradation: this compound is highly sensitive to light, particularly UV radiation.[2][3] Exposure to light can cause decarboxylation, leading to a loss of potency and the formation of photoproducts.[2][3]
Q2: My this compound solution is turning yellow. What is the likely cause?
A2: A yellow discoloration is a common sign of degradation, likely resulting from either oxidation or photodegradation. To identify the cause, review your experimental setup. If the formulation was exposed to ambient light or non-UV-protected glassware, photodegradation is a strong possibility. If the formulation was handled in the dark but exposed to air, especially in the presence of metal ions, oxidation is the more probable cause.
Q3: How can I prevent the photodegradation of my this compound formulation?
A3: To minimize photodegradation, the following precautions are essential:
-
Light Protection: Conduct all experimental work under amber or red light. Store the drug substance and all formulations in amber glass vials or containers wrapped in aluminum foil.[4]
-
UV-Absorbing Excipients: Consider incorporating UV absorbers like benzophenones or benzotriazoles into your formulation. These excipients preferentially absorb UV radiation, protecting the active ingredient.
-
Opaque Packaging: For final dosage forms, utilize light-resistant, opaque packaging.
Q4: What role does pH play in the stability of this compound?
A4: pH is a critical factor. This compound shows significant degradation in strong acidic (e.g., 2N HCl) and strong basic (e.g., 2N NaOH) conditions.[1][5] The stability of the formulation should be evaluated across a range of pH values to identify the pH of maximum stability, which is crucial for developing stable liquid dosage forms.
Q5: Are there specific excipients I should avoid when formulating this compound?
A5: While specific incompatibility data for this compound is limited in the cited literature, general best practices apply. Avoid excipients with reactive impurities, such as peroxides in povidone (PVP) or polyethylene (B3416737) glycols (PEGs), which can accelerate oxidative degradation. It is also crucial to perform drug-excipient compatibility studies with all planned excipients, especially those with basic functional groups or trace metal impurities.[6]
Troubleshooting Guide
Issue 1: Rapid loss of potency in a liquid formulation stored under ambient conditions.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram after stability testing.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Stress Condition: Correlate the appearance of the new peak with a specific stress condition (acid, base, oxidative, thermal, or photolytic). This provides clues about the nature of the degradant. For instance, a major peak appearing only in light-exposed samples is likely a photoproduct, such as decarboxylated this compound.[2]
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Mass Spectrometry: Use LC-MS to determine the mass of the impurity. This is the most critical step in identifying the structure of the degradation product.
-
Review Literature: Compare the observed degradation profile with published data on this compound or structurally related profens.
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Modify Formulation: Once the degradation pathway is understood, implement targeted stabilization strategies as outlined in the FAQs (e.g., add antioxidants for oxidative degradants, improve light protection for photoproducts).
-
Quantitative Stability Data
The following table summarizes the kinetic parameters for the degradation of this compound under various forced stress conditions, as determined by HPLC.
| Stress Condition | Apparent Rate Constant (k') (µmol·L⁻¹·s⁻¹) | Half-Life (t½) (s) | Degradation Order |
| Acidic (2N HCl, heated) | 0.0015 | 12995 | Pseudo-zero order |
| Basic (2N NaOH, heated) | 0.0022 | 8840 | Pseudo-zero order |
| Oxidative (30% H₂O₂, heated) | 0.0041 | 4735 | Pseudo-zero order |
| Data synthesized from the "Kinetic Study of Degradation of this compound by HPLC". Note: The study heated the solutions under reflux for 12 hours. The kinetic parameters were calculated based on the linear evolution of concentration over time.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (ICH Guideline Approach)
This protocol outlines a comprehensive forced degradation study to identify the stability-indicating characteristics of a this compound formulation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Prepare samples of the final formulation at the target concentration.
-
Prepare a placebo sample (all excipients without the active ingredient).
-
-
Application of Stress:
-
Acid Hydrolysis: Mix the sample with 0.1N HCl. Store at 60°C for a predetermined period (e.g., 2, 4, 8, 12 hours).[7]
-
Base Hydrolysis: Mix the sample with 0.1N NaOH. Store at 60°C for a similar period.[7]
-
Oxidative Degradation: Mix the sample with 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours.[1][7]
-
Thermal Degradation: Store the solid drug substance and the formulation in a dry heat oven at 80°C.
-
Photolytic Degradation: Expose the sample in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines. Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m². A control sample should be wrapped in aluminum foil to shield it from light.[7][8]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the unstressed control) to the target concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process impurities and degradation products.
-
Protocol 2: HPLC Method for Stability Testing
This protocol is based on a published method for analyzing this compound degradation.[1]
-
Instrumentation: HPLC with UV-Visible Detector.
-
Column: C18 (e.g., SUPELCOSIL™ LC-18-DB or equivalent).
-
Mobile Phase: A mixture of 1% acetic acid and acetonitrile (60:40, v/v) containing 0.05 mol/L sodium octyl sulphate, adjusted to pH 4.5.[1]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of all degradation products.
Protocol 3: Drug-Excipient Compatibility Study
This protocol provides a framework for assessing the compatibility of this compound with selected formulation excipients.
-
Preparation of Blends:
-
Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, BHA, BHT) in a 1:1 ratio by weight.
-
Gently mix using a mortar and pestle.
-
Prepare a control sample of pure this compound.
-
-
Storage Conditions:
-
Place the blends in glass vials.
-
Store one set of vials under accelerated stability conditions (e.g., 40°C / 75% RH) for 4 weeks.
-
Keep a corresponding set at 5°C as a control.
-
-
Analysis:
-
Initial (t=0): Analyze the pure drug and the physical mixtures using Differential Scanning Calorimetry (DSC) to check for interactions in the solid state (e.g., shifts in melting point). Also, run an initial HPLC analysis to serve as a baseline.
-
After 4 Weeks:
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Re-analyze the samples by HPLC. Compare the chromatograms of the stored mixtures to the control. Look for a decrease in the this compound peak area or the appearance of new impurity peaks, which would indicate an incompatibility.[6]
-
Optionally, re-run DSC to observe any changes in the thermal profiles.
-
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. Photoreactivity of this compound and suprofen using pig skin as an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific determination of this compound in plasma: problems with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
Refining the synthesis of tiaprofenic acid to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tiaprofenic acid for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Friedel-Crafts acylation of thiophene (B33073) is resulting in a low yield and a dark, tar-like substance. What is happening and how can I prevent it?
A: This is a common issue when using strong Lewis acids like aluminum chloride (AlCl₃) with an electron-rich heterocycle like thiophene. The strong acid can induce protonation of the thiophene ring, leading to ring-opening and subsequent polymerization, which results in the formation of insoluble tars and a reduced yield of the desired acylated product.
Solutions:
-
Use a milder Lewis acid: Consider using catalysts like zinc oxide (ZnO), which can be effective for acylation under solvent-free conditions, or other milder options such as stannic chloride (SnCl₄) or iron(III) chloride (FeCl₃).[1]
-
Control reaction temperature: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of reagents to minimize side reactions.
-
Slow reagent addition: Add the acylating agent dropwise to the reaction mixture to avoid localized high concentrations and exothermic reactions that can promote polymerization.
-
Use an excess of thiophene: Employing an excess of thiophene relative to the acylating agent can increase the probability of the acylating agent reacting with an unreacted thiophene molecule, thus minimizing diacylation.
Q2: I am observing the formation of multiple products during the initial acylation step, including the 3-acylated isomer. How can I improve the selectivity for the desired 2-position?
A: The Friedel-Crafts acylation of thiophene predominantly yields the 2-acylthiophene due to the greater stabilization of the cationic intermediate. However, reaction conditions can influence selectivity.
Solutions:
-
Choice of catalyst: The selectivity can be influenced by the catalyst used. Experimenting with different Lewis acids may improve the regioselectivity.
-
Reaction temperature: Lowering the reaction temperature can often enhance selectivity towards the thermodynamically favored product.
Q3: The hydrolysis of the ester intermediate to form this compound is incomplete or results in degradation of the product. What are the optimal conditions?
A: Incomplete hydrolysis can be due to insufficient base or reaction time, while product degradation can occur under harsh basic or acidic conditions.
Solutions:
-
Base selection and concentration: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solutions are commonly used. A 10-15% aqueous solution is often effective.[2]
-
Solvent system: A biphasic system (e.g., water with an organic solvent like ethyl acetate (B1210297) or benzene) with vigorous stirring can facilitate the reaction.[2]
-
Reaction time and temperature: Refluxing for several hours (e.g., 18-24 hours) is typical.[2] Monitor the reaction progress by TLC or HPLC to determine the optimal time and avoid prolonged exposure to harsh conditions.
-
Careful acidification: After saponification, carefully acidify the reaction mixture with an acid like hydrochloric acid (HCl) to a pH of 2-3 to precipitate the this compound.[2] Perform this step at a low temperature to minimize potential degradation.
Q4: My final product has a low purity, and I'm having trouble removing impurities by recrystallization. What are the common impurities and how can I remove them?
A: Common impurities in this compound synthesis include positional isomers, such as (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid, and byproducts from side reactions, like (5-Ethylthiophen-2-yl)phenylmethanone.[3] The presence of impurities can also lower the crystallization yield.
Solutions:
-
Chromatographic purification: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate the desired product from its impurities.
-
Recrystallization solvent optimization: Experiment with different solvent systems for recrystallization. Common solvents for purifying organic acids include ethanol, methanol, acetone, and mixtures with water.
-
Formation of a salt: The purity of the final product can sometimes be improved by forming a salt (e.g., with isopropylamine), which can be selectively precipitated, filtered, and then neutralized to regenerate the pure acid.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A: Several synthetic routes have been reported. Some common approaches include:
-
Route 1: Starting with a Friedel-Crafts reaction of thiophene, followed by a series of steps including methylation, desulfurization, benzoylation, and hydrolysis.[4]
-
Route 2: Reaction of the sodium salt of propionitrile (B127096) with 5-benzoyl-2-bromothiophene, followed by hydrolysis.
-
Route 3: Starting from thiophene, which undergoes benzoylation to form 2-thiophenebenzophenone. This intermediate then reacts with diethyl methylmalonate, followed by saponification, acidification, and decarboxylation.[2]
Q2: What is a typical overall yield for the synthesis of this compound?
A: The overall yield can vary significantly depending on the chosen synthetic route and optimization of the reaction conditions. Some reported total yields are around 71% to 78.4%.[1][2]
Q3: What are the critical quality attributes to monitor for the final this compound product?
A: Key quality attributes include:
-
Assay: Typically 98.0% to 102.0%.
-
Purity: Individual specified impurities are often limited to not more than 0.2%, any unspecified impurity to not more than 0.1%, and total impurities to not more than 0.5%.
-
Physical properties: Melting point, solubility, and crystal form.
Q4: Are there any specific safety precautions I should take during the synthesis?
A: Yes, standard laboratory safety practices should be followed. Additionally:
-
Friedel-Crafts reaction: This reaction is often exothermic and can release HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Handling of reagents: Many reagents used, such as aluminum chloride, thionyl chloride, and strong bases, are corrosive and/or toxic. Handle them with care and according to their safety data sheets.
-
Ultrasonic radiation: If using ultrasonic-assisted synthesis, ensure the equipment is properly set up and shielded to avoid exposure.
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthesis Steps of this compound
| Synthesis Step/Route | Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| Route 3: Step 1 | Thiophene, Benzoyl chloride | AlCl₃, CS₂ | 87.3% | [5] |
| Route 3: Step 2 (Ultrasonic) | 2-Thiophenebenzophenone, Diethyl methylmalonate | Mn(OAc)₃, NaOAc, Acetic acid, Ultrasonic radiation | 91.7% | [5] |
| Route 3: Step 2 (Non-Ultrasonic) | 2-Thiophenebenzophenone, Diethyl methylmalonate | Mn(OAc)₃, NaOAc, Acetic acid | 86.14% | [2] |
| Route 3: Step 3 | Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | 10% NaOH, Ethyl acetate | 89.0% | [2] |
| Route 3: Step 3 | Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | 15% KOH, Benzene (B151609) | 84.14% | [2] |
| Alternative Route | Thiophene as starting material | Five-step synthesis with ZnO catalyzed acylation | 78.4% (Overall) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Diethyl Methylmalonate Route
This protocol is based on a reported method with modifications for clarity.[2]
Step 1: Synthesis of 2-Thiophenebenzophenone
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend anhydrous AlCl₃ (10.0 g) in carbon disulfide (CS₂) (30.0 g).
-
Cool the suspension to 15-25°C.
-
Prepare a solution of thiophene (6.0 g, 71 mmol) and benzoyl chloride (10.5 g, 75 mmol) in CS₂ (22.5 g).
-
Add the thiophene/benzoyl chloride solution to the AlCl₃ suspension dropwise over 3.5 hours, maintaining the temperature between 15-25°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Let the mixture stand overnight.
-
Carefully pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-thiophenebenzophenone. The product can be further purified by distillation or recrystallization.
Step 2: Synthesis of Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate (Non-Ultrasonic Method)
-
To a reaction flask, add 2-thiophenebenzophenone (1.88 g), diethyl methylmalonate (1.74 g), anhydrous sodium acetate (1.60 g), manganese(III) acetate (10.56 g), and acetic acid (50 ml).[2]
-
Heat the mixture to 80°C and stir for 16 hours.
-
Cool the solution and add benzene (50 mL).
-
Filter the mixture. Wash the filtrate sequentially with 10% sodium bicarbonate solution and saturated brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
In a reaction flask, combine diethyl 5-benzoyl-α-methyl-2-thiophenemalonate (1.0 g), 10% aqueous NaOH solution (20 mL), and ethyl acetate (15 mL).[2]
-
Reflux the mixture with vigorous stirring for 24 hours.
-
Cool the reaction mixture and carefully acidify to pH 2 with concentrated HCl.
-
Heat the mixture at 50°C for 30 minutes to ensure decarboxylation.
-
Extract the product with ethyl acetate (2 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a white crystalline powder.
Visualizations
Caption: Synthetic pathway of this compound via the diethyl methylmalonate route.
Caption: Troubleshooting workflow for refining this compound synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]
- 3. Synthesis and spectral characterization of potential impurities of this compound | Semantic Scholar [semanticscholar.org]
- 4. test-psk.inforang.com [test-psk.inforang.com]
- 5. Method for synthesizing non-steroidal antiphlogiston this compound - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Comparative Efficacy of Tiaprofenic Acid Versus Diclofenac in Osteoarthritis: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), tiaprofenic acid and diclofenac (B195802), in the management of osteoarthritis. The information is compiled from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Efficacy in Osteoarthritis
A key double-blind, controlled study directly comparing this compound and diclofenac in patients with osteoarthritis of the knee found the two drugs to be clinically very similar.[1] The statistical analysis of the clinical findings and laboratory tests showed no significant difference between the two treatments.[1] Both drugs demonstrated progressive improvement in pain relief.[1]
A broader network meta-analysis of various NSAIDs for osteoarthritis also indicated that both this compound and diclofenac are effective in improving clinical symptoms.[2] In this analysis, this compound was noted for its effectiveness in reducing pain, while diclofenac showed a stronger effect on improving joint stiffness.[2]
Quantitative Efficacy Data
The following table summarizes the comparative efficacy data from a double-blind, controlled clinical trial.
| Efficacy Parameter | This compound (600 mg/day) | Diclofenac Sodium (150 mg/day) | Statistical Significance |
| Pain Relief | |||
| Spontaneous Diurnal Pain | More relevant clinical results | Slightly less effective | No statistical difference |
| Nocturnal Pain | More relevant clinical results | Slightly less effective | No statistical difference |
| Pain with Fatigue | More relevant clinical results | Slightly less effective | No statistical difference |
| Pain on Walking | Slightly less effective | Slightly better | No statistical difference |
| Functional Improvement | |||
| Morning Stiffness | No difference observed | No difference observed | No statistical difference |
| Duration of Stiffness | No difference observed | No difference observed | No statistical difference |
| Inflammation | |||
| Local Inflammation | No difference observed | No difference observed | No statistical difference |
Data extracted from a double-blind, controlled study in osteoarthritis of the knee.[1]
Safety and Tolerability Profile
In the head-to-head comparative trial, the side effects of both this compound and diclofenac were reported to be mild and similar in nature, with no significant difference in their incidence.[1] The most common adverse events for both drugs were gastrointestinal, including heartburn, nausea, and epigastric pain, occasionally accompanied by a headache.[1]
The network meta-analysis also provides insights into the safety profiles of a range of NSAIDs. While specific comparative data between this compound and diclofenac on all adverse events is not detailed, it is a valuable resource for understanding the broader context of NSAID-related side effects.[2]
Adverse Events
| Adverse Event | This compound | Diclofenac Sodium | Statistical Significance |
| Gastrointestinal | |||
| Heartburn, Nausea, Epigastric Pain | Present | Present | Not significant |
| Other | |||
| Headache | Occasional | Occasional | Not significant |
| Transient Erythema | Not reported | 1 patient | - |
Data based on a double-blind, controlled study.[1]
Experimental Protocols
Double-Blind, Controlled Comparative Study
A key study comparing this compound and diclofenac sodium in osteoarthritis of the knee was a double-blind, randomized, controlled trial.[1]
-
Participants: 40 inpatients with unilateral or bilateral osteoarthritis of the knee were randomly subdivided into two groups of 20 subjects each.[1]
-
Intervention:
-
Duration: The treatment period was not explicitly stated in the provided summary.
-
Assessments: Clinical assessments were made before treatment and after 7 and 15 days of treatment.[1]
-
Efficacy Parameters:
-
Pain: Assessed based on spontaneous pain (day and night), pain on walking, with fatigue, on passive movement, on bending, on going down stairs, and the distance covered before pain onset. A 5-point scale (0=no pain to 4=very severe pain) was used for most pain parameters.[1]
-
Rigidity: Morning stiffness (rated on a scale) and duration of stiffness (in minutes).[1]
-
Inflammation: Local inflammation (rated on a scale) and circumference of the affected knee (in centimeters).[1]
-
Movements: Movements of the affected joint(s) (rated on a scale), time to cover 15 meters, amplitude of flexion and extension (in degrees), and ankle-buttock distance (in centimeters).[1]
-
-
Laboratory Tests: Conducted before and after treatment, including blood sugar, blood urea, full blood count, platelet count, hematocrit, prothrombin time, Coombs test, erythrocyte sedimentation rate, serum creatinine, serum bilirubin, serum transaminases, and alkaline phosphatase.[1]
Mechanism of Action
Both this compound and diclofenac are non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
While both drugs target the COX pathway, there may be differences in their selectivity for the two main isoforms of the enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, while COX-2 is induced during inflammation. The relative selectivity for COX-2 over COX-1 is thought to influence the gastrointestinal side effect profile of NSAIDs. Some research suggests that diclofenac has a degree of selectivity for COX-2.[3][4] The precise selectivity profile of this compound in comparison to diclofenac requires further detailed investigation.
References
A Comparative Analysis of Tiaprofenic Acid, Ibuprofen, and Indomethacin in Clinical Trials
This guide provides a comprehensive comparison of the clinical performance of three non-steroidal anti-inflammatory drugs (NSAIDs): tiaprofenic acid, ibuprofen (B1674241), and indomethacin (B1671933). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data from clinical trials.
Pharmacological Profiles
All three drugs are non-selective cyclooxygenase (COX) inhibitors, exerting their anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3][4][5] While they share a common mechanism, their pharmacokinetic and pharmacodynamic properties exhibit notable differences.
This compound, a propionic acid derivative, is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 90 minutes.[2][6] It has a relatively short elimination half-life of approximately 2 to 6 hours.[2][7] Ibuprofen, another propionic acid derivative, also has a rapid onset of action and a short half-life.[8][9] Indomethacin, an indole-acetic acid derivative, is a potent NSAID and is well-absorbed, reaching peak plasma concentrations within about 2 hours.[10][11]
| Feature | This compound | Ibuprofen | Indomethacin |
| Drug Class | Propionic acid derivative[2] | Propionic acid derivative[4] | Indole-acetic acid derivative[12] |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor[2] | Non-selective COX-1 and COX-2 inhibitor[1][3][4] | Non-selective COX-1 and COX-2 inhibitor[5][10][13] |
| Peak Plasma Time | 30-90 minutes[6] | 1-2 hours[11] | ~2 hours[10] |
| Elimination Half-life | ~2-6 hours[2][7] | ~2 hours | ~4.5 hours[11] |
| Protein Binding | ~98%[2] | ~99% | Highly protein bound (~99%)[11] |
| Metabolism | Minimally metabolized[2][14] | Metabolized to inactive compounds[4] | Extensive hepatic metabolism[10][11] |
| Excretion | Primarily via urine (50% as unchanged drug)[2] | Primarily via kidneys[11] | Urine and feces[11] |
Clinical Efficacy Comparison
Clinical trials have compared the efficacy of this compound, ibuprofen, and indomethacin in various inflammatory and painful conditions.
Rheumatoid Arthritis
In a multi-centre study involving 373 patients with rheumatoid arthritis, this compound was found to be at least as effective as ibuprofen and indomethacin.[15] Another double-blind, controlled study comparing this compound (600 mg daily) with ibuprofen (1200 mg daily) in 41 patients showed a significant improvement in the functional class with this compound, although other clinical measures of efficacy were not significantly different between the two treatments.[16][17][18] A separate double-blind crossover study in 68 patients with rheumatoid arthritis found no significant differences in efficacy between this compound (600 mg daily) and indomethacin (75 mg daily).[19] A trial with 20 patients also showed comparable efficacy between ibuprofen (1600 mg daily) and indomethacin (100 mg daily) in the short-term treatment of rheumatoid arthritis.[20]
| Indication | Comparison | Dosage | No. of Patients | Study Duration | Key Efficacy Findings | Reference |
| Rheumatoid Arthritis | This compound vs. Ibuprofen | TA: 600 mg/day; IBU: 1200 mg/day | 41 | 4 weeks | This compound significantly improved functional class. No other significant differences in efficacy. | [16][17][18] |
| Rheumatoid Arthritis | This compound vs. Indomethacin | TA: 600 mg/day; IND: 75 mg/day | 68 | Short-term | No significant differences in efficacy between treatments. | [19] |
| Rheumatoid Arthritis | Ibuprofen vs. Indomethacin | IBU: 1600 mg/day; IND: 100 mg/day | 20 | Short-term | Comparable efficacy. | [20] |
| Rheumatoid Arthritis | This compound vs. Ibuprofen, Indomethacin, etc. | Not specified | 373 | Not specified | This compound was at least as effective as the other drugs. | [15] |
Osteoarthritis
A multi-centre study with 483 osteoarthritis patients demonstrated that this compound was at least as effective as ibuprofen and indomethacin.[15] In a 3-month double-blind trial involving 60 elderly patients with osteoarthritis of the knee or hip, this compound (600 mg daily) was at least as effective as indomethacin (100 mg daily) and was significantly better at improving pain scores in patients with osteoarthritis of the knee.[21] A short-term, multicentre, double-blind crossover study in 77 patients found no difference in efficacy between this compound (600 mg daily) and ibuprofen (1.2 g daily) for osteoarthritis.[22] Another double-blind trial in 60 patients with osteoarthritis of the hips or knees found an equal therapeutic effect between this compound (600 mg daily) and ibuprofen (1200 mg daily) over 21 days.[23] A multicentre, crossover study in 98 patients showed that sustained-action this compound (600 mg once daily) and sustained-release indomethacin (75 mg once daily) were equally efficacious in treating osteoarthritis.[24]
| Indication | Comparison | Dosage | No. of Patients | Study Duration | Key Efficacy Findings | Reference |
| Osteoarthritis | This compound vs. Ibuprofen | TA: 600 mg/day; IBU: 1200 mg/day | 77 | Short-term | No difference in efficacy; both provided pain relief. | [22] |
| Osteoarthritis | This compound vs. Ibuprofen | TA: 600 mg/day; IBU: 1200 mg/day | 60 | 21 days | Equal therapeutic effect. | [23] |
| Osteoarthritis | This compound vs. Indomethacin | TA: 600 mg/day; IND: 100 mg/day | 60 | 3 months | This compound was at least as effective, and significantly better for pain in osteoarthritis of the knee. | [21] |
| Osteoarthritis | This compound (SR) vs. Indomethacin (SR) | TA: 600 mg/day; IND: 75 mg/day | 98 | 4 weeks | Equally efficacious. | [24] |
| Osteoarthritis | This compound vs. Ibuprofen, Indomethacin, etc. | Not specified | 483 | Not specified | This compound was at least as effective as the other drugs. | [15] |
Post-Operative Pain
A randomized, double-blind trial in 80 patients with post-operative pain following spinal surgery found that this compound (600 mg daily) provided statistically significant greater pain relief on the day of the operation compared to indomethacin (75 mg daily).[25]
| Indication | Comparison | Dosage | No. of Patients | Study Duration | Key Efficacy Findings | Reference |
| Post-Operative Pain | This compound vs. Indomethacin | TA: 600 mg/day; IND: 75 mg/day | 80 | 5 days | This compound showed significantly greater pain relief on the day of operation. | [25] |
Primary Dysmenorrhea
A network meta-analysis of 72 randomized controlled trials involving 5723 patients concluded that for pain relief, this compound and ibuprofen were superior to aspirin.[26] Considering both efficacy and safety, the analysis suggested flurbiprofen (B1673479) and this compound as optimal treatments for primary dysmenorrhea.[26][27]
Safety and Tolerability Comparison
The side effect profiles of these NSAIDs are a critical factor in clinical decision-making.
| Indication | Comparison | Dosage | No. of Patients | Key Safety and Tolerability Findings | Reference |
| Rheumatoid Arthritis | This compound vs. Ibuprofen | TA: 600 mg/day; IBU: 1200 mg/day | 41 | Side effects were few, minor, and not significantly different between the drugs. | [16][17] |
| Rheumatoid Arthritis | This compound vs. Indomethacin | TA: 600 mg/day; IND: 75 mg/day | 68 | Significantly fewer CNS side effects with this compound. 5 withdrawals due to side effects, all on indomethacin. | [19] |
| Rheumatoid Arthritis | Ibuprofen vs. Indomethacin | IBU: 1600 mg/day; IND: 100 mg/day | 20 | Similar reported side effects, but slightly greater incidence of gastric irritation with indomethacin, leading to one withdrawal. | [20] |
| Osteoarthritis | This compound vs. Ibuprofen | TA: 600 mg/day; IBU: 1200 mg/day | 60 | 2 drop-outs from each group due to side effects. | [23] |
| Osteoarthritis | This compound vs. Indomethacin | TA: 600 mg/day; IND: 100 mg/day | 60 | Fewer gastrointestinal side effects with this compound. One withdrawal from the indomethacin group due to severe gastric intolerance. | [21] |
| Osteoarthritis | This compound (SR) vs. Indomethacin (SR) | TA: 600 mg/day; IND: 75 mg/day | 98 | No significant difference in the number of patients reporting side effects (39% on this compound, 37% on indomethacin). | [24] |
| Post-Operative Pain | This compound vs. Indomethacin | TA: 600 mg/day; IND: 75 mg/day | 80 | Fewer side effects reported with this compound (not statistically significant). | [25] |
| Primary Dysmenorrhea | Network Meta-analysis | N/A | 5723 | This compound had a low risk of adverse effects. Indomethacin revealed a higher risk than other drugs. | [26][27] |
Experimental Protocols
Double-Blind Crossover Study: this compound vs. Indomethacin in Rheumatoid Arthritis[20]
-
Study Design: A multicentre, double-blind, crossover study was conducted.
-
Patient Population: 68 patients with a diagnosis of rheumatoid arthritis.
-
Treatment Regimen: Patients received either this compound 600 mg daily or indomethacin 75 mg daily. After a washout period, they were switched to the other treatment.
-
Efficacy Assessments: Clinical assessments of pain, duration of morning stiffness, and articular index.
-
Safety Assessments: Monitoring and reporting of all adverse events, with a specific focus on central nervous system side effects.
Randomized Double-Blind Trial: this compound vs. Indomethacin in Post-Operative Pain[26]
-
Study Design: A randomized, double-blind clinical trial.
-
Patient Population: 80 patients experiencing post-operative pain after discectomy for chronic radicular syndrome.
-
Treatment Regimen: Patients were randomly assigned to receive either 600 mg of this compound or 75 mg of indomethacin per day, in three divided doses, for five days starting on the day of the operation.
-
Efficacy Assessments: Patient assessment of pain severity.
-
Safety Assessments: Recording and comparison of the incidence of side effects between the two groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Caption: General mechanism of action for non-selective NSAIDs.
Typical Clinical Trial Workflow for Comparing NSAIDs
Caption: A simplified workflow for a comparative clinical trial of NSAIDs.
References
- 1. ClinPGx [clinpgx.org]
- 2. mims.com [mims.com]
- 3. news-medical.net [news-medical.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 7. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. Ibuprofen: Pain Mechanism, Dose Safety and Drug Interactions - Drugs.com Video [drugs.com]
- 10. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 14. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A multi-centre study of this compound ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A controlled trial of this compound versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A controlled trial of this compound against indomethacin in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of osteoarthritis: a 3-month comparison between this compound and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A controlled comparison of this compound and ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Double-blind study with this compound (Surgam) against ibuprofen (Brufen) in patients with arthroses of the knee and hip joints] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multicentre double-blind comparison of sustained action formulations of this compound and indomethacin in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A comparative trial of the analgesic effect of this compound and indomethacin in post-operative pain following spinal surgery in patients with radicular syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiaprofenic Acid and Other Non-Steroidal Anti-Inflammatory Drugs in the Management of Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tiaprofenic acid with other commonly prescribed non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of osteoarthritis and rheumatoid arthritis. The information presented is synthesized from multiple multi-center clinical studies to aid in research, clinical trial design, and drug development.
Efficacy Comparison of this compound and Other NSAIDs
The therapeutic efficacy of this compound has been evaluated in numerous multi-center studies against other NSAIDs. The primary endpoints in these trials typically include reduction in pain intensity, improvement in joint function, and overall patient and physician assessments of disease activity.
A large multi-center study in general practice involving 856 patients (373 with rheumatoid arthritis and 483 with osteoarthritis) compared this compound with ibuprofen (B1674241), indomethacin (B1671933), naproxen, piroxicam (B610120), and benoxaprofen. The results indicated that this compound was at least as effective as the other drugs in managing symptoms of both rheumatoid arthritis and osteoarthritis.[1][2] Another double-blind, crossover study involving 77 patients with osteoarthritis found no significant difference in pain relief between this compound (600 mg daily) and ibuprofen (1.2 g daily), with both treatments being well-tolerated.[3][4]
Similarly, a double-blind, controlled study comparing this compound (600 mg/day) with diclofenac (B195802) sodium (150 mg/day) in 40 patients with osteoarthritis of the knee concluded that the two drugs have very similar clinical efficacy and tolerability.[5] While no statistically significant difference was observed in most clinical parameters, this compound showed a trend towards more relevant clinical results against spontaneous diurnal pain, nocturnal pain, and pain with fatigue, whereas diclofenac was slightly better against pain on walking.[5]
In patients with rheumatoid arthritis, a double-blind controlled study comparing this compound (200 mg three times a day) with ibuprofen (400 mg three times a day) in 41 patients showed a significant improvement in the degree of disability, expressed as functional class, for those treated with this compound.[6][7][8] Other clinical measures of therapeutic efficacy did not show significant differences between the two treatments.[6][7][8]
A comparative double-blind study of this compound (900 mg daily) and piroxicam (40 mg daily) in 80 patients with osteoarthritis of the knee found that both drugs significantly improved signs and symptoms from the seventh day of the trial, with no significant differences between the two groups for the assessed parameters.[9]
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other NSAIDs from various multi-center studies.
Table 1: Efficacy of this compound vs. Ibuprofen in Osteoarthritis
| Parameter | This compound (600 mg/day) | Ibuprofen (1200 mg/day) | Study Design | Number of Patients | Key Finding |
| Pain Relief | Effective | Effective | Multi-center, double-blind, crossover | 77 | No significant difference between the two agents.[3][4] |
| Overall Efficacy | Good | Good | Randomized, double-blind | 60 | Therapeutic effect was equal for both substances.[10] |
Table 2: Efficacy of this compound vs. Diclofenac in Osteoarthritis of the Knee
| Parameter | This compound (600 mg/day) | Diclofenac (150 mg/day) | Study Design | Number of Patients | Key Finding |
| Spontaneous diurnal pain, nocturnal pain, pain with fatigue | More relevant clinical results | - | Double-blind, controlled | 40 | Trend in favor of this compound.[5] |
| Pain on walking | - | Slightly better | Double-blind, controlled | 40 | Trend in favor of diclofenac.[5] |
| Overall Clinical Efficacy | Similar | Similar | Double-blind, controlled | 40 | No statistically significant difference.[5] |
Table 3: Efficacy of this compound vs. Ibuprofen in Rheumatoid Arthritis
| Parameter | This compound (600 mg/day) | Ibuprofen (1200 mg/day) | Study Design | Number of Patients | Key Finding |
| Functional Class | Significantly improved | No significant change | Double-blind, controlled, crossover | 41 | Statistically significant improvement with this compound.[6][7][8] |
| Other Efficacy Measures | No significant difference | No significant difference | Double-blind, controlled, crossover | 41 | Both drugs showed similar therapeutic effects.[6][7][8] |
Table 4: Efficacy of this compound vs. Piroxicam in Osteoarthritis of the Knee
| Parameter | This compound (900 mg/day) | Piroxicam (40 mg/day) | Study Design | Number of Patients | Key Finding |
| Improvement in signs and symptoms | Significant improvement from day 7 | Significant improvement from day 7 | Double-blind, parallel-group | 80 | No significant differences between the 2 groups for any of the assessed parameters.[9] |
| Physician's Overall Assessment | Favorable due to a greater number of important improvements | - | Double-blind, parallel-group | 80 | Physician's assessment favored this compound.[9] |
Safety and Tolerability Profile
The safety and tolerability of this compound are comparable to other NSAIDs. The most commonly reported side effects are gastrointestinal in nature.
In the large multi-center study comparing this compound with five other NSAIDs, the incidence of side-effects was similar for each group, with the exception of a higher incidence in patients receiving indomethacin in the osteoarthritis trial.[1][2] The overall withdrawal rate was 4.6% in the rheumatoid arthritis trial and 5.2% in the osteoarthritis trial.[1][2]
The comparison with ibuprofen in osteoarthritis showed both drugs to be safe and acceptable to the majority of patients.[3][4] In another study, drop-outs due to side effects were necessary for two patients in each group (this compound and ibuprofen).[10] The study comparing this compound with diclofenac reported mild side effects of the same kind with both drugs, mainly gastric issues like heartburn, nausea, and epigastric pain.[5]
When compared with ibuprofen in rheumatoid arthritis, side-effects were few and minor, with no significant differences between the two drugs.[6][7][8]
Table 5: Comparative Safety and Tolerability of this compound
| Comparator NSAID | Patient Population | Key Safety Findings |
| Ibuprofen, Indomethacin, Naproxen, Piroxicam, Benoxaprofen | Rheumatoid Arthritis & Osteoarthritis | Incidence of side-effects was similar, except for a higher incidence with indomethacin in osteoarthritis.[1][2] |
| Ibuprofen | Osteoarthritis | Both agents were safe and acceptable to the majority of patients.[3][4] |
| Diclofenac | Osteoarthritis of the Knee | Side effects were mild and similar for both drugs, mainly gastrointestinal.[5] |
| Ibuprofen | Rheumatoid Arthritis | Side-effects were few and minor with no significant differences between the drugs.[6][7][8] |
Experimental Protocols
The clinical trials cited in this guide followed rigorous methodologies to ensure the validity and reliability of the findings.
Patient Population
Inclusion criteria for these studies typically involved patients aged 18 years or older with a confirmed diagnosis of osteoarthritis or rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria). Patients generally had active disease with at least a moderate level of pain.
Exclusion criteria commonly included a history of hypersensitivity to NSAIDs, active peptic ulcer disease, severe renal or hepatic impairment, and pregnancy or lactation.
Study Design
The majority of the cited studies were multi-center, randomized, and double-blind to minimize bias. Both parallel-group and crossover designs were employed. Crossover studies included a washout period between treatments to prevent carry-over effects.
Dosing Regimens
-
This compound: The typical daily dosage was 600 mg, administered in two or three divided doses.[3][4][5][11] In one study, a daily dose of 900 mg was used.[9]
-
Ibuprofen: Daily dosages ranged from 1200 mg to 1.2 g, given in divided doses.[3][4][10]
-
Diclofenac Sodium: A daily dose of 150 mg was administered.[5]
-
Piroxicam: A daily dose of 40 mg was used.[9]
Efficacy and Safety Assessments
Efficacy Assessments:
-
Pain: Pain intensity was a primary endpoint and was commonly assessed using a Visual Analogue Scale (VAS) or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale. Patients were asked to rate their pain at rest, during activity, and at night.
-
Joint Function and Stiffness: Joint function and stiffness were evaluated using patient-reported outcomes like the WOMAC function and stiffness subscales, and physician assessments of joint mobility and swelling. The duration of morning stiffness was also a key parameter.
-
Global Assessment: Both patients and physicians provided a global assessment of the overall treatment efficacy.
Safety Assessments:
-
Adverse Events: All adverse events were recorded at each study visit, with details on their nature, severity, and relationship to the study medication.
-
Laboratory Tests: Standard hematology and clinical chemistry tests were performed at baseline and at the end of the study to monitor for any drug-related abnormalities.
-
Withdrawals: The number of patients who withdrew from the study and the reasons for withdrawal were documented.
Signaling Pathways and Experimental Workflows
Mechanism of Action of NSAIDs
Non-steroidal anti-inflammatory drugs, including this compound, exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] By blocking the production of prostaglandins, NSAIDs reduce the inflammatory response and alleviate pain.
References
- 1. STRAP - Inclusion / Exclusion Criteria [matura-mrc.whri.qmul.ac.uk]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Inclusion and Exclusion Criteria - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Short-term efficacy and tolerance of this compound ('Surgam') in rheumatoid arthritis and osteoarthritis: multi-centre, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Registries to Identify Adverse Events in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Musculoskeletal research findings | Patient-preference measures for pain in trials of patients with knee osteoarthritis [blogs.manchester.ac.uk]
- 8. A controlled trial of this compound versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. inderocro.com [inderocro.com]
- 11. Patient-Driven Outcomes in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 12. Quantitative measures for assessing rheumatoid arthritis in clinical trials and clinical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to Bioanalytical Method Validation for Tiaprofenic Acid Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tiaprofenic acid in biological matrices, with a focus on validation principles outlined in the ICH M10 guideline. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires robust and reliable analytical methods to support pharmacokinetic, toxicokinetic, and bioequivalence studies. This document presents a detailed overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that adheres to the latest ICH M10 standards and compares its performance characteristics with alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Executive Summary
The choice of a bioanalytical method is critical for obtaining accurate and reproducible data to support regulatory submissions. The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring data quality and acceptance across different regulatory agencies.[1][2] This guide demonstrates that while various analytical techniques can be employed for this compound quantification, LC-MS/MS offers superior sensitivity, selectivity, and a wider linear range, making it the preferred method for bioanalysis in complex matrices like human plasma, fully complying with ICH M10 requirements.[1] HPLC-UV methods, while being more accessible and cost-effective, generally exhibit higher limits of quantification and may be more susceptible to matrix interferences, making them more suitable for the analysis of simpler sample matrices or when lower sensitivity is acceptable.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for a validated LC-MS/MS method for this compound in human plasma, alongside typical performance data for an HPLC-UV method as reported in the scientific literature. It is important to note that the LC-MS/MS data is derived from a method explicitly validated according to ICH M10 guidelines[1], while the HPLC-UV data is based on methods validated under previous, though still relevant, guidelines.
Table 1: Quantitative Performance Comparison for this compound Analysis
| Parameter | LC-MS/MS (ICH M10 Validated)[1] | HPLC-UV (Literature Data) |
| Linearity Range | 10 - 1000 ng/mL | 0.2 - 20 µg/mL (200 - 20,000 ng/mL)[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.2 µg/mL (200 ng/mL)[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤15% |
| Selectivity | High (Specific MRM transitions) | Moderate (Potential for co-eluting interferences) |
| Matrix Effect | Investigated and minimized | Can be significant and requires careful evaluation |
| Sample Volume | Typically low (e.g., 100 µL) | Generally higher (e.g., 500 µL)[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are the protocols for the validated LC-MS/MS method and a representative HPLC-UV method for this compound analysis.
ICH M10 Validated LC-MS/MS Method for this compound in Human Plasma[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion → Product Ion
-
Internal Standard: Precursor Ion → Product Ion
-
4. Validation Parameters (as per ICH M10)
The method was fully validated for selectivity, carry-over, lower limit of quantification (LLOQ), calibration curve, accuracy, precision, stability (freeze-thaw, short-term, long-term, and post-preparative), matrix effect, and dilution integrity.
Representative HPLC-UV Method for this compound
This protocol is a composite based on several published methods and represents a typical approach.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard and acidify with a suitable acid (e.g., hydrochloric acid).
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: 20 µL.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the bioanalytical methods and the logical relationship of the validation process according to ICH M10 guidelines.
Caption: Comparative workflow for LC-MS/MS and HPLC-UV bioanalytical methods.
Caption: Logical flow of the bioanalytical method validation process as per ICH M10.
Concluding Remarks
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability of data used for critical decision-making. The ICH M10 guideline provides a clear and comprehensive framework for this process. For the analysis of this compound in biological matrices, LC-MS/MS has demonstrated its superiority in terms of sensitivity and selectivity, meeting the stringent requirements of the ICH M10 guideline. While HPLC-UV methods offer a viable alternative, particularly for less demanding applications, researchers and drug development professionals must carefully consider the specific requirements of their studies, including the complexity of the biological matrix and the required limits of quantification, to select the most appropriate and robust analytical technique. Adherence to the principles outlined in the ICH M10 guideline is paramount for ensuring the global acceptance of bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive high-performance liquid chromatographic assay of this compound enantiomers in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific determination of this compound in plasma: problems with drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Single-Dose Oral Tiaprofenic Acid for Acute Postoperative Pain: An Evidence-Based Comparison
A critical evaluation of the available clinical data reveals a significant evidence gap for the use of single-dose oral tiaprofenic acid in the management of acute postoperative pain. While this compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized for chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis, its efficacy as a single-dose analgesic in the immediate postoperative period is not supported by robust clinical trial data.[1][2][3][4][5]
A systematic review conducted by the Cochrane Collaboration, a leading authority in evidence-based medicine, found no randomized, double-blind, placebo-controlled trials investigating the use of single-dose oral this compound for acute postoperative pain.[1][2][3][4] This absence of high-quality evidence makes it impossible to definitively assess its efficacy and safety in this specific clinical setting. Therefore, its use for this indication is not currently justified.[2][3][5]
This guide provides a comparative overview based on the available information, contextualized by the existing evidence for other NSAIDs in postoperative pain management, and outlines the standard methodologies for such clinical investigations.
Comparative Analysis of this compound and Other NSAIDs
While direct comparative data for acute postoperative pain is unavailable for this compound, the following table provides a general comparison with other commonly used NSAIDs based on their known properties and efficacy in other pain models.
| Feature | This compound | Ibuprofen | Diclofenac | Etoricoxib |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor[6][7] | Non-selective COX-1 and COX-2 inhibitor | Non-selective COX-1 and COX-2 inhibitor | Selective COX-2 inhibitor |
| Established Efficacy in Acute Postoperative Pain | No evidence from placebo-controlled trials[1][2][3][4][5] | Effective at various doses (NNT for 50% pain relief: ~2.5 for 400mg)[1] | Effective (NNT for 50% pain relief: ~2.1 for 50mg)[1] | Effective (NNT for 50% pain relief: ~1.8 for 120mg)[1] |
| Typical Adult Dose for Pain | 300 mg twice daily for chronic conditions[8][9] | 200-400 mg every 4-6 hours | 50 mg every 8 hours | 120 mg single dose |
| Reported Half-life | 1.5-2.5 hours[7][9] | ~2 hours | ~1-2 hours | ~22 hours |
| Common Adverse Effects | Gastrointestinal irritation, nausea, dyspepsia; rare urinary tract complications[6][7] | Gastrointestinal irritation, nausea, dyspepsia | Gastrointestinal irritation, nausea, dyspepsia | Gastrointestinal events, dizziness, headache |
NNT (Number Needed to Treat) is the number of patients who need to be treated for one to experience at least 50% pain relief over 4-6 hours compared to placebo. A lower NNT indicates greater efficacy.
Experimental Protocols for Acute Postoperative Pain Studies
The evaluation of analgesics in the postoperative setting follows a well-established and standardized methodology to ensure the reliability of the findings.[2][10]
Study Design:
-
Randomized Controlled Trial (RCT): Participants are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., ibuprofen).[2]
-
Double-blind: Neither the participants nor the investigators know which treatment is being administered to prevent bias.[2]
-
Single-dose: The efficacy of a single administration of the drug is evaluated.
Participant Selection:
-
Adults experiencing moderate to severe pain following a surgical procedure (e.g., dental extraction, orthopedic surgery).[2]
-
Pain intensity is typically assessed using a visual analog scale (VAS) or a numeric rating scale (NRS).
Outcome Measures:
-
Primary Outcome: The proportion of participants experiencing at least 50% pain relief over a 4 to 6-hour period, often derived from the area under the "pain relief versus time" curve.[1][3]
-
Secondary Outcomes:
-
Time to the use of rescue medication.
-
Proportion of participants requiring rescue medication.
-
Adverse events.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of NSAIDs, a typical experimental workflow for postoperative pain trials, and the current evidence landscape for this compound in this context.
Caption: Mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.
Caption: Standard experimental workflow for a single-dose oral analgesic trial in acute postoperative pain.
Caption: Logical relationship illustrating the evidence gap for this compound in postoperative pain.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Single dose oral this compound for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single dose oral this compound for acute postoperative pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose oral this compound for acute postoperative pain in adults. | Semantic Scholar [semanticscholar.org]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. patient.info [patient.info]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Single dose oral analgesics for acute postoperative pain in adults ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Side-Effect Profiles: Tiaprofenic Acid vs. Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of tiaprofenic acid and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by data from clinical trials and experimental studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound, a propionic acid derivative NSAID, generally exhibits a side-effect profile comparable to other drugs in its class. The most frequently reported adverse events are gastrointestinal in nature. However, notable differences exist, particularly concerning renal and urinary tract side effects. Long-term use of this compound has been associated with a higher incidence of cystitis compared to other NSAIDs, although this is typically reversible upon discontinuation. Conversely, some studies suggest a more favorable renal safety profile for this compound in elderly patients compared to indomethacin (B1671933) and sulindac. Cardiovascular risk is a consideration for all NSAIDs, including this compound, and use should be limited to the lowest effective dose for the shortest possible duration.
Comparative Side-Effect Data
The following tables summarize quantitative data on the incidence of key side effects from comparative clinical studies.
Table 1: Gastrointestinal Adverse Events
| NSAID | Incidence of Upper GI Bleeding (Odds Ratio vs. Non-users) | Incidence of Any GI Adverse Event (%) | Study Population | Citation |
| This compound | Data not consistently reported in direct comparison | Similar to placebo in some studies | Rheumatoid Arthritis, Osteoarthritis | [1] |
| Diclofenac | 4.9 - 19.1 | 20% | General Population, Osteoarthritis | [2][3] |
| Ibuprofen | Lower than other non-selective NSAIDs | 59% (implicated in adverse effects) | Dysmenorrhea | [4] |
| Naproxen | 4.9 - 19.1 | Data varies | General Population | [2] |
| Indomethacin | 4.9 - 19.1 | Higher than this compound | General Population, Osteoarthritis | [2] |
Note: Direct head-to-head trials with uniform reporting of specific GI events for this compound are limited. The data presented is a compilation from various studies and may not be directly comparable due to differences in patient populations and study designs.
Table 2: Renal Adverse Events in Elderly Patients (3-Month Study)
| NSAID | Change in Blood Urea Nitrogen (BUN) | Change in Serum Creatinine (SCR) | Change in Serum β2-Microglobulin | Citation |
| This compound | No significant change | No significant change | No significant change | [5] |
| Indomethacin | Significant increase (in normal renal function subgroup) | Significant increase | Not reported | [5] |
| Sulindac | Significant increase | No significant change | Significant increase | [5] |
Table 3: Cardiovascular Adverse Events
| NSAID | Relative Risk of Major Vascular Events (vs. Placebo) | Notes | Citation |
| This compound | Not specifically reported in large meta-analyses | Assumed to carry a class-effect risk | [6][7] |
| Diclofenac | Increased | Associated with a higher risk of cardiovascular events | [6][7] |
| Ibuprofen | Not significantly increased in some meta-analyses | Higher doses may increase risk | [6][7] |
| Naproxen | Appears to have a more favorable cardiovascular risk profile | Often used as a comparator in cardiovascular safety trials | [6][7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Side Effects via the Cyclooxygenase (COX) Pathway
NSAIDs exert their therapeutic and adverse effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
Caption: Inhibition of COX-1 and COX-2 by non-selective NSAIDs.
General Experimental Workflow for Assessing NSAID-Induced Gastropathy
The following diagram illustrates a typical workflow for a preclinical study evaluating the gastrointestinal side effects of a new NSAID.
Caption: Workflow for preclinical assessment of NSAID gastropathy.
Experimental Protocols
Assessment of NSAID-Induced Gastropathy (Preclinical)
This protocol outlines a general method for evaluating the gastrointestinal toxicity of NSAIDs in a rodent model.
-
Animal Model and Acclimatization: Male Wistar rats (180-220g) are typically used. Animals are housed in a controlled environment (22±2°C, 12-hour light/dark cycle) and allowed to acclimatize for at least one week with free access to standard chow and water.
-
Grouping and Dosing: Animals are fasted for 24 hours before the experiment but allowed free access to water. They are then randomly assigned to groups (n=6-8 per group):
-
Control group (Vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Test NSAID group(s) (e.g., this compound at various doses)
-
Reference NSAID group (e.g., Indomethacin) The compounds are administered orally.
-
-
Observation and Sample Collection: Four hours after administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Macroscopic Evaluation: The stomachs are examined for mucosal lesions (hemorrhagic erosions, ulcers). The severity of the lesions can be scored using a scale (e.g., 0 = no lesions, 1 = small petechiae, 2 = linear erosions, 3 = circular ulcers). An ulcer index is then calculated for each group.
-
Histopathological Examination: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The sections are then examined microscopically for evidence of inflammation, erosion, and ulceration.
-
Biochemical Analysis: Gastric tissue can be homogenized to measure markers of inflammation and oxidative stress, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of malondialdehyde (MDA) (a marker of lipid peroxidation).
-
Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.
Clinical Evaluation of Renal Safety in Elderly Patients
This protocol is based on the methodology of studies evaluating the effects of NSAIDs on renal function in geriatric populations[5].
-
Study Design and Population: A prospective, randomized, controlled study is conducted in elderly patients (e.g., aged 54-97 years) requiring NSAID therapy for conditions like osteoarthritis or rheumatoid arthritis. Patients are screened for pre-existing renal impairment.
-
Treatment Groups: Patients are randomized to receive one of the following treatments for a specified period (e.g., 3 months):
-
This compound (e.g., 200 mg three times daily)
-
Comparator NSAID 1 (e.g., Indomethacin sustained release, 25 mg three times daily)
-
Comparator NSAID 2 (e.g., Sulindac, 100 mg three times daily)
-
Control group (no NSAID treatment)
-
-
Renal Function Monitoring: Renal function parameters are measured at baseline and at regular intervals throughout the study (e.g., monthly). The key parameters include:
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine (SCR)
-
Serum beta 2-microglobulin (β2-m)
-
Urinary N-acetyl-beta-D-glucosaminidase (NAG) (as a marker of tubular damage)
-
-
Data Analysis: Changes in renal function parameters from baseline are compared between the treatment groups. Statistical methods such as paired t-tests (for within-group changes) and ANOVA (for between-group comparisons) are used. Patients can be stratified based on their baseline renal function ('normal' vs. 'abnormal') for subgroup analysis.
Conclusion
The selection of an appropriate NSAID requires a careful consideration of the patient's individual risk factors. While this compound's overall side-effect profile is similar to that of other NSAIDs, clinicians and researchers should be particularly mindful of the increased risk of cystitis with long-term use. Its potentially favorable renal profile in the elderly warrants further investigation. As with all NSAIDs, the potential for gastrointestinal and cardiovascular adverse events necessitates a cautious approach to prescribing, emphasizing the use of the lowest effective dose for the shortest duration. This guide provides a framework for comparing the side-effect profiles of this compound and other NSAIDs, supported by available data and methodologies for further research.
References
- 1. Comparison of gastrointestinal blood loss in healthy male volunteers during repeated administration of standard and sustained action this compound and sustained release indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. saspublishers.com [saspublishers.com]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Is this compound different from other NSAIDs with regard to effects on renal function in the elderly? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular thrombotic events in controlled, clinical trials of rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Tiaprofenic Acid and Naproxen for Rheumatoid Arthritis: A Comparative Guide
This guide provides a detailed comparison of tiaprofenic acid and naproxen (B1676952), two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of a head-to-head clinical trial for the treatment of rheumatoid arthritis. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available clinical data, experimental protocols, and mechanisms of action.
Introduction to this compound and Naproxen
This compound is a propionic acid derivative NSAID used for its analgesic and anti-inflammatory properties in the management of rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.[1] Naproxen, also a propionic acid derivative, is a widely used NSAID for relieving pain, inflammation, and fever associated with conditions such as arthritis.[2] Both drugs exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[1][3]
Mechanism of Action: Inhibition of Cyclooxygenase
Both this compound and naproxen are non-selective inhibitors of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[1][3] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2][4] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects, as COX-1 is involved in protecting the stomach lining.[1][2]
Head-to-Head Clinical Trial: this compound vs. Naproxen
A randomized, double-blind, double-placebo crossover study was conducted by Eastmond et al. to directly compare the efficacy and tolerability of this compound and naproxen in patients with rheumatoid arthritis.[5][6]
Experimental Protocol
Study Design: The trial employed a randomized, double-blind, double-placebo crossover methodology.[5][6] This design allowed each patient to serve as their own control, receiving both treatments in a sequential, random order.
Patient Population: The study included 32 hospital out-patients diagnosed with definite or classical rheumatoid arthritis according to the American Rheumatism Association (A.R.A.) criteria.[5]
Dosing Regimen:
Treatment Periods: Each patient received one of the treatments for a two-week period, followed immediately by the other treatment for a subsequent two-week period. There were no washout periods between the treatment phases.[5][6]
Assessments: A combination of objective and subjective assessments was performed before and after each treatment period.[5] While the specific scoring systems are not detailed in the available literature, the assessments included measures of pain, functional class, duration of morning stiffness, grip strength, and walking time.[5] Patient and physician preference for treatment were also recorded.[5]
Data Presentation
The results of the comparative study indicated that both this compound and naproxen were generally equally effective and well-tolerated by the patients.[5][6] However, some differences were observed in specific parameters.
| Outcome Measure | This compound | Naproxen | Key Findings |
| Overall Efficacy | Effective | Effective | Both drugs were found to be equally effective overall.[5][6] |
| Morning Stiffness | Improvement noted | Statistically significant improvement compared to baseline | Naproxen showed a statistically significant improvement in relieving morning stiffness.[5] |
| Walking Time | Worsened compared to initial assessment | Significantly better than this compound | Naproxen was significantly more effective in improving walking time.[5] |
| Patient Preference | 6 patients preferred | 11 patients preferred | A slight preference for naproxen was observed, though not statistically significant.[5] |
| Doctor's Preference | 5 preferred | 11 preferred | A trend towards physician preference for naproxen was noted.[5] |
| Adverse Events | 1 patient withdrawn due to nausea, indigestion, and flatulence | - | Both drugs were generally well-tolerated.[5] |
| Biochemical Parameters | Less deleterious effect | - | This compound had a less adverse effect on the biochemical parameters tested.[5] |
Conclusion
The head-to-head clinical trial of this compound and naproxen in patients with rheumatoid arthritis demonstrated that both drugs are effective and generally well-tolerated.[5][6] Overall, their efficacy was comparable.[5] However, naproxen appeared to be slightly more effective in reducing morning stiffness and improving walking time.[5] Conversely, this compound was noted to have a less deleterious impact on biochemical parameters.[5] Patient and physician preference showed a slight, though not statistically significant, trend in favor of naproxen.[5] These findings suggest that while both are viable treatment options, individual patient response and specific therapeutic goals may guide the selection between this compound and naproxen for the management of rheumatoid arthritis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Methods for the Detection of Tiaprofenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). The following sections detail the performance characteristics and experimental protocols of key techniques, offering a basis for selecting the most appropriate method for specific research, quality control, and bioanalytical applications.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of several common techniques used for this compound analysis.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Key Advantages |
| HPLC-UV | 16-80 µg/mL[1] | - | 25 ng/mL[1] | Plasma, Formulations | Robust, widely available, good for routine QC |
| LC-MS/MS | Not explicitly stated | - | - | Human Plasma | High specificity and sensitivity, ideal for bioanalysis[2][3][4] |
| Capillary Electrophoresis | Not explicitly stated | - | - | Pharmaceutical Formulations | High separation efficiency, low sample volume[5] |
| UV-Vis Spectrophotometry | 5-25 µg/mL | - | - | Pure and Dosage Forms | Simple, rapid, cost-effective |
| Differential Pulse Polarography | 0.5-5.0 ng/mL[6][7] | - | - | Authentic and Tablet Forms | High sensitivity[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are protocols for some of the key methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in biological fluids and pharmaceutical formulations.[8][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., SUPELCOSIL™ LC-18-DB)[11].
-
Mobile Phase: A mixture of 1% acetic acid and acetonitrile (B52724) (60:40, v/v) containing 0.05 mol/L of sodium octyl sulphate, with the pH adjusted to 4.5[11]. For MS compatibility, phosphoric acid can be replaced with formic acid[12].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm[11] or 305 nm[13].
-
Sample Preparation (Plasma): Deproteinize the plasma sample, followed by extraction with chloroform (B151607). Evaporate the chloroform and reconstitute the residue in the mobile phase before injection[9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for bioanalytical studies, such as pharmacokinetics and bioequivalence, and has been validated according to ICH M10 guidelines.[2][3][4]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Protein precipitation is a common method for plasma samples[3].
-
Chromatographic Conditions: Specific conditions, including the choice of column and mobile phase, should be optimized to ensure good separation and ionization efficiency.
-
Mass Spectrometric Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for the chiral separation of this compound enantiomers.[5][14]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffer: Acetate (B1210297) buffer at pH 4.5 can be used for enantiomeric separation[5]. For general analysis of NSAIDs, a nonaqueous electrolyte of 50 mM ammonium (B1175870) acetate and 13.75 mM ammonia (B1221849) in methanol (B129727) has been shown to be effective[14].
-
Chiral Selector (for enantiomeric separation): Cyclodextrins, such as 2,3,6-tri-O-methyl-β-cyclodextrin, can be added to the buffer[5].
-
Voltage: Applied voltage is typically in the range of 15-30 kV.
-
Detection: On-column UV detection.
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pharmaceutical dosage forms.
-
Principle: Based on the formation of a colored azo dye through a diazotization and coupling reaction.
-
Reagents: Requires reagents for the diazotization and coupling reaction.
-
Procedure:
-
Prepare a standard stock solution of this compound.
-
React the sample and standard solutions under specified experimental conditions to form the colored complex.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 470 nm).
-
Quantify the this compound concentration using a calibration curve.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods.
Caption: General workflow for cross-validation of analytical methods.
Caption: Logical relationship in a two-method comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and validation of this compound in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach » Growing Science [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct chiral resolution of this compound in pharmaceutical formulations by capillary zone electrophoresis using cyclodextrins as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Direct high-performance liquid chromatographic resolution of the enantiomers of this compound using immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of nonsteroidal anti-inflammatory drugs by capillary electrophoresis using nonaqueous electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Tiaprofenic Acid's Efficacy in Non-Placebo-Controlled Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tiaprofenic acid against other non-steroidal anti-inflammatory drugs (NSAIDs) in non-placebo-controlled clinical studies. The information is compiled from published clinical trials to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound, a propionic acid derivative, has demonstrated comparable efficacy to other commonly used NSAIDs, including ibuprofen, indomethacin (B1671933), naproxen, and piroxicam (B610120), in the management of rheumatoid arthritis and osteoarthritis. In some instances, this compound has shown advantages in specific patient populations or efficacy parameters. This guide summarizes the available evidence from comparative clinical trials, presenting the data in a structured format for ease of comparison.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the findings from key non-placebo-controlled studies. Due to limitations in accessing full-text articles, some quantitative data, such as mean and standard deviation of outcomes, were not available. The tables therefore focus on the study design, patient populations, dosages, and the reported qualitative and semi-quantitative outcomes.
Table 1: this compound vs. Ibuprofen in Rheumatoid Arthritis
| Study | Patient Population | Dosage | Study Design | Key Efficacy Findings | Adverse Effects |
| Daymond et al. (1979)[1] | 41 patients with rheumatoid arthritis | This compound: 200 mg three times a dayIbuprofen: 400 mg three times a day | Double-blind, controlled study | This compound showed a significant improvement in the degree of disability expressed as functional class.[1] No other significant differences in therapeutic efficacy were observed between the two drugs.[1] | Side effects were reported as few and minor, with no significant differences between the two groups.[1] |
Table 2: this compound vs. Indomethacin in Osteoarthritis
| Study | Patient Population | Dosage | Study Design | Key Efficacy Findings | Adverse Effects |
| Meurice (1983)[2] | 60 elderly patients with osteoarthritis of the knee or hip | This compound: 600 mg dailyIndomethacin: 100 mg daily | Double-blind trial over 3 months | This compound was at least as effective as indomethacin across all studied parameters.[2] this compound was significantly better at improving pain scores in patients with osteoarthritis of the knee.[2] | Fewer gastrointestinal side effects were reported with this compound.[2] |
| Anonymous (1983)[1] | 483 patients with osteoarthritis | This compound vs. indomethacin and other NSAIDs | Multi-centre study in general practice | This compound was at least as effective as the other NSAIDs.[1] | A higher incidence of side effects was observed in the indomethacin group.[1] |
Table 3: this compound vs. Naproxen in Rheumatoid Arthritis
| Study | Patient Population | Dosage | Study Design | Key Efficacy Findings | Adverse Effects |
| Eastmond et al. (1982) | 32 hospital out-patients with rheumatoid arthritis | This compound: 200 mg three times dailyNaproxen: 250 mg twice daily | Randomized, double-blind, double-placebo, crossover study | Both drugs were found to be equally effective and well-tolerated overall. | Not specified in detail in the abstract. |
Table 4: this compound vs. Piroxicam in Osteoarthritis of the Knee
| Study | Patient Population | Dosage | Study Design | Key Efficacy Findings | Adverse Effects |
| Anonymous (1988)[3] | 80 patients with osteoarthritis of the knee | This compound: 900 mg dailyPiroxicam: 40 mg daily | Double-blind, parallel-group study over 14 days | Both treatments showed significant improvement in signs and symptoms from day 7.[3] No significant differences were found between the two groups for any of the assessed parameters.[3] The physician's overall assessment favored this compound due to a greater number of important improvements.[3] | Not specified in detail in the abstract. |
Experimental Protocols
The reviewed studies employed standard clinical trial methodologies for evaluating the efficacy of NSAIDs in rheumatic conditions.
General Study Designs:
-
Double-blind: Neither the patients nor the investigators knew which treatment was being administered to reduce bias.
-
Randomized: Patients were randomly assigned to treatment groups to ensure comparability.
-
Crossover: Each patient received both treatments in a sequential order, serving as their own control.
-
Parallel-group: Each group of patients received a different treatment for the duration of the study.
Key Efficacy Assessments: While specific details were not always available in the abstracts, the studies generally assessed the following:
-
Pain: Often measured using a Visual Analogue Scale (VAS) or other validated pain scales.
-
Functional Disability/Class: Assessed the impact of the disease on daily activities.
-
Joint-specific parameters: Including morning stiffness, joint mobility, and local inflammatory signs.
-
Physician's and Patient's Global Assessment: Overall evaluation of the treatment's effectiveness.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of this compound and other NSAIDs
Caption: Mechanism of action of NSAIDs, including this compound.
Experimental Workflow: A Typical Double-Blind, Crossover Clinical Trial
Caption: Workflow of a double-blind, crossover clinical trial.
References
- 1. A multi-centre study of this compound ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnsbm.org [jnsbm.org]
- 3. Comparative double-blind study of this compound versus piroxicam in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tiaprofenic Acid
Essential Safety and Handling Guide for Tiaprofenic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound presents several health and environmental hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed.[1][2][3][4][5] | Danger/Warning | ☠️ |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3][6] | Warning | ❕ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][3][6] | Warning | ❕ |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[2][6] | Warning | हेल्थ हज़ार्ड |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2][6] | Warning | ❕ |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life.[4] | Warning | पर्यावरण |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[4] | Warning | पर्यावरण |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6][7] | Protects against splashes and dust, preventing serious eye irritation.[1][2][3][6] |
| Hand Protection | Impervious protective gloves.[1][4][6][7] | Prevents direct skin contact and subsequent irritation.[1][2][3][6] |
| Body Protection | Impervious clothing and protective boots as needed.[1][4][6][7] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7] This may include a dust respirator, a self-contained breathing apparatus (SCBA), or a supplied air respirator.[1] | Prevents inhalation of dust, which can cause respiratory irritation.[2][6] |
Operational and Disposal Plans
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Contact: Prevent all contact with skin and eyes.[4][6]
-
Ventilation: Always use in a well-ventilated area, preferably with local exhaust ventilation.[4][5][6]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[4][6]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][4][6] Wash hands and any exposed skin thoroughly after handling.[1][3][4][6]
Storage:
-
Location: Store in a cool, dry, and well-ventilated area.[2][4][6]
-
Incompatibilities: Store away from strong acids, alkalis, and oxidizing or reducing agents.[1][4]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are vital.
| Exposure Route | First Aid Measures |
| Ingestion | Immediately call a POISON CENTER or doctor.[1][3][4][6] Rinse the mouth with water.[1][3][4][6] Do NOT induce vomiting.[4] |
| Skin Contact | Remove contaminated clothing immediately.[1][3][6] Wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, seek medical attention.[1][3][6] Wash contaminated clothing before reuse.[1][3][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[1][3][6] Continue rinsing.[1][3][6] If eye irritation persists, seek medical attention.[1][3][6] |
| Inhalation | Move the person to fresh air.[4][6] If breathing is difficult, provide artificial respiration.[6] If the person feels unwell, call a POISON CENTER or doctor.[6] |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[6]
-
Ventilate: Ensure adequate ventilation.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]
-
Personal Protection: Wear full personal protective equipment during cleanup.[1][4][6]
-
Cleanup:
-
For solids, sweep up and shovel the material.[1][6] Avoid generating dust.[6]
-
For solutions, absorb with a liquid-binding material like diatomite.[4]
-
Place the collected material into a suitable, closed container for disposal.[1][6]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[4]
-
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][6]
Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, 25MG | Labscoop [labscoop.com]
- 4. This compound|33005-95-7|MSDS [dcchemicals.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
